molecular formula C9H7BrN2O B1270663 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 71566-07-9

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B1270663
CAS No.: 71566-07-9
M. Wt: 239.07 g/mol
InChI Key: AVXXUFMZRHQRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXXUFMZRHQRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361054
Record name 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71566-07-9
Record name 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole. This molecule, identified by the CAS number 118183-92-9 and possessing the molecular formula C₉H₇BrN₂O, is a member of the 1,2,4-oxadiazole class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This guide details a plausible synthetic route, expected characterization data, and potential applications in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 118183-92-9[3]
Molecular Formula C₉H₇BrN₂O[3]
Molecular Weight 239.07 g/mol [3]
Alternate Name 1-Bromo-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzene[3]

Synthesis Protocol

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is commonly achieved through the cyclization of an acylated amidoxime intermediate.[1][4] A widely employed method involves the reaction of an amidoxime with a carboxylic acid anhydride.[5] The following protocol describes a plausible and efficient method for the synthesis of this compound from 4-bromobenzamidoxime and acetic anhydride.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-bromobenzamidoxime

  • Acetic anhydride

  • Pyridine (optional, as a catalyst)

  • Ethanol

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Acylation: In a round-bottom flask, dissolve 4-bromobenzamidoxime (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

  • Add acetic anhydride (1.1 equivalents) dropwise to the solution while stirring at room temperature. The reaction is typically exothermic.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Cyclization: The acylated intermediate can be cyclized in situ by heating the reaction mixture. Gently reflux the solution for 2-4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 4-bromobenzamidoxime 4-bromobenzamidoxime Acylation Acylation 4-bromobenzamidoxime->Acylation Acetic_anhydride Acetic Anhydride Acetic_anhydride->Acylation Cyclization Cyclization Acylation->Cyclization Workup_Purification Work-up & Purification Cyclization->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Synthetic workflow for this compound.

Characterization Data

The structural elucidation of the synthesized this compound is confirmed through various spectroscopic techniques. The expected data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
δ (ppm) Assignment
~8.0 (d, 2H)Ar-H (ortho to oxadiazole)
~7.7 (d, 2H)Ar-H (ortho to Br)
~2.5 (s, 3H)-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
~3100-3000Aromatic C-H stretch
~1610C=N stretch (oxadiazole ring)
~1580C=C stretch (aromatic ring)
~1450C-H bend (methyl)
~1250C-O-C stretch (oxadiazole ring)
~1070C-Br stretch
~900-650Aromatic C-H out-of-plane bend
Mass Spectrometry (MS)
m/z Assignment
238/240[M]⁺ (Molecular ion peak, showing isotopic pattern for Br)
183/185[M - CH₃CN]⁺
155/157[C₆H₄Br]⁺
102[C₆H₄CN]⁺
76[C₆H₄]⁺

Potential Applications in Drug Discovery

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[6][7] Although specific biological data for this compound is not extensively reported, its structural features suggest potential for development in several therapeutic areas. The 4-bromophenyl moiety is a common substituent in bioactive molecules and can influence properties such as metabolic stability and receptor binding.[1]

The logical relationship of this compound to potential drug discovery applications, based on the known activities of the 1,2,4-oxadiazole class, is illustrated in the diagram below.

Drug_Discovery_Potential cluster_compound Target Compound cluster_scaffold Core Scaffold cluster_activities Known Biological Activities of Scaffold cluster_applications Potential Therapeutic Applications Compound This compound Scaffold 1,2,4-Oxadiazole Core Compound->Scaffold contains Anticancer Anticancer Scaffold->Anticancer Anti_inflammatory Anti-inflammatory Scaffold->Anti_inflammatory Antimicrobial Antimicrobial Scaffold->Antimicrobial CNS_Activity CNS Activity Scaffold->CNS_Activity Oncology Oncology Anticancer->Oncology leads to Immunology Immunology Anti_inflammatory->Immunology leads to Infectious_Diseases Infectious Diseases Antimicrobial->Infectious_Diseases leads to Neurology Neurology CNS_Activity->Neurology leads to

Logical relationship of the target compound to drug discovery.

This guide serves as a foundational resource for researchers interested in the synthesis and further investigation of this compound. The provided protocols and data can facilitate its preparation and characterization, paving the way for future studies to explore its potential as a novel therapeutic agent.

References

Technical Guide: Physicochemical Properties of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole (CAS No. 71566-07-9). This document is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, offering a centralized repository of key data, experimental protocols, and logical workflows. The information presented herein is compiled from various sources and is supplemented with generalized experimental procedures for its synthesis and characterization. All quantitative data are summarized in tabular format for clarity and ease of comparison.

Chemical Identity and Structure

This compound is a disubstituted oxadiazole, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The structure features a bromophenyl group at the 5-position and a methyl group at the 3-position of the 1,2,4-oxadiazole ring.

Table 1: Compound Identification

ParameterValue
Compound Name This compound
CAS Number 71566-07-9[1]
Molecular Formula C₉H₇BrN₂O[1]
Molecular Weight 239.07 g/mol [2]
SMILES CC1=NC(=NO1)C2=CC=C(C=C2)Br[2]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its potential applications, particularly in drug development where factors like solubility and lipophilicity influence bioavailability and efficacy.

Table 2: Summary of Physicochemical Data

PropertyValueSource
Melting Point 97-98 °C[3][4][5]
Boiling Point 327.9 ± 44.0 °C (Predicted)[3]
LogP (Octanol-Water Partition Coefficient) 2.80752 (Calculated)[2]
Topological Polar Surface Area (TPSA) 38.92 Ų[2]
Water Solubility Data not available[3][4]
pKa Data not available

Experimental Protocols

Synthesis of this compound

This synthesis can be conceptualized as a two-step process starting from 4-bromobenzonitrile.

Step 1: Synthesis of 4-Bromobenzamidoxime

  • To a solution of 4-bromobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and triethylamine (2.0 eq).

  • The reaction mixture is stirred in a sealed vessel at room temperature for 6 hours, followed by heating at 70 °C for 16 hours.[6]

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude 4-bromobenzamidoxime, which can be used in the next step without further purification.

Step 2: Acylation and Cyclodehydration

  • The crude 4-bromobenzamidoxime (1.0 eq) is dissolved in a suitable aprotic solvent such as pyridine or DMF.

  • Acetic anhydride or acetyl chloride (1.1 eq) is added dropwise to the solution at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux (typically 80-120 °C) for 2-6 hours to facilitate cyclodehydration.[3] The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization Methods

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Melting Point: Determined using a calibrated melting point apparatus.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the final compound.

Visualizations

Synthetic Pathway

The following diagram illustrates a plausible synthetic route for this compound.

G Synthetic Pathway for this compound cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-Bromobenzonitrile 4-Bromobenzonitrile 4-Bromobenzamidoxime 4-Bromobenzamidoxime 4-Bromobenzonitrile->4-Bromobenzamidoxime + Hydroxylamine (Ethanol, Heat) Hydroxylamine Hydroxylamine Acetic Anhydride Acetic Anhydride This compound This compound 4-Bromobenzamidoxime->this compound + Acetic Anhydride (Pyridine, Reflux)

Caption: A common synthetic route to the target compound.

Experimental Workflow

The diagram below outlines a general workflow for the synthesis and characterization of this compound.

G General Experimental Workflow cluster_char Characterization Techniques cluster_physchem Property Determination Synthesis Synthesis Workup_Purification Workup & Purification Synthesis->Workup_Purification Characterization Characterization Workup_Purification->Characterization Physicochemical_Tests Physicochemical Property Testing Characterization->Physicochemical_Tests NMR NMR Characterization->NMR IR IR Characterization->IR MS MS Characterization->MS Purity Purity Characterization->Purity Melting Point Melting Point Physicochemical_Tests->Melting Point Solubility Solubility Physicochemical_Tests->Solubility LogP LogP Physicochemical_Tests->LogP

References

"initial discovery and rationale for 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Rationale of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, valued for its unique bioisosteric properties and broad spectrum of biological activities. This technical guide focuses on the specific molecule this compound, detailing the strategic rationale behind its design, its initial and most common synthetic pathways, and detailed experimental protocols. The inclusion of a 4-bromophenyl group provides a versatile handle for further chemical modification, making this compound a valuable building block in drug discovery programs. This document serves as a comprehensive resource, providing quantitative data, detailed methodologies, and logical workflows for researchers engaged in the synthesis and application of novel therapeutic agents.

Rationale for Discovery and Synthesis

The design of this compound is rooted in established medicinal chemistry principles that combine a privileged core scaffold with functionally important substituents.

The 1,2,4-Oxadiazole Core: A Bioisosteric Powerhouse

The 1,2,4-oxadiazole heterocycle is widely employed as a bioisostere for amide and ester functionalities.[1][2][3] Bioisosteric replacement is a key strategy in drug design to enhance a molecule's physicochemical and pharmacokinetic properties without compromising its biological activity.

  • Metabolic Stability : Unlike esters and amides, which are susceptible to enzymatic hydrolysis, the 1,2,4-oxadiazole ring is metabolically robust, leading to improved in vivo stability and potentially longer drug half-life.[1][4]

  • Physicochemical Mimicry : The ring system effectively mimics the hydrogen bonding capabilities and steric profile of esters and amides, allowing it to maintain crucial interactions with biological targets.[4]

The 4-Bromophenyl Moiety: A Versatile Functional Group

The inclusion of a halogen, specifically bromine, on the phenyl ring is a deliberate strategic choice in drug design.

  • Synthetic Handle : The bromine atom is an exceptionally versatile functional group for further molecular elaboration. It readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the straightforward introduction of diverse aryl, heteroaryl, or nitrogen-containing substituents.[5]

  • Modulation of Properties : The bromo group increases the lipophilicity of the molecule, which can enhance membrane permeability and binding affinity in hydrophobic pockets of target proteins. It can also participate in halogen bonding, a specific non-covalent interaction that can contribute to binding affinity and selectivity.[6]

The Methyl Group: A Simple Probe

The 3-methyl substituent serves as a small, simple group to probe steric and electronic requirements at the target binding site. It adds minimal bulk while providing a small lipophilic contact point.

The logical framework for the design of this molecule is summarized in the diagram below.

G Mol This compound Core 1,2,4-Oxadiazole Core Mol->Core Sub1 4-Bromophenyl Group Mol->Sub1 Sub2 Methyl Group Mol->Sub2 R_Bio Bioisostere for Amide/Ester Core->R_Bio Function R_Syn Synthetic Handle (e.g., Suzuki Coupling) Sub1->R_Syn Function R_Prop Modulates Lipophilicity & Halogen Bonding Sub1->R_Prop Function R_Probe Simple Lipophilic Probe Sub2->R_Probe Function R_Stab Metabolic Stability (Hydrolysis Resistance) R_Bio->R_Stab Leads to G R1 4-Bromobenzamidoxime Intermediate O-Acylamidoxime Intermediate R1->Intermediate R2 Acetic Anhydride R2->Intermediate Solvent Pyridine (Solvent/Base) Solvent->Intermediate Step 1: Acylation Product This compound Intermediate->Product Heat Heat (Reflux) Heat->Product Step 2: Cyclization

References

Spectroscopic and Synthetic Profile of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole. This information is critical for researchers engaged in drug discovery and development, as the 1,2,4-oxadiazole moiety is a recognized bioisostere for esters and amides, offering enhanced metabolic stability.

Spectroscopic Data Summary

While a complete, publicly available experimental dataset for this compound is not readily found in the searched literature, data from closely related analogs can be used to predict the expected spectral characteristics. The following tables summarize the anticipated spectroscopic data based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.5s3H-CH₃
~7.7d2HAr-H (ortho to Br)
~8.0d2HAr-H (ortho to oxadiazole)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~12-CH₃
~125Ar-C (ipso to Br)
~129Ar-CH
~132Ar-CH
~133Ar-C (ipso to oxadiazole)
~168C3 of oxadiazole
~175C5 of oxadiazole
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 3: Predicted IR and Mass Spectrometry Data

Spectroscopic TechniqueCharacteristic Peaks/Values
IR (cm⁻¹) ~3100-3000 (Ar C-H stretch), ~1600 (C=N stretch), ~1580 (Ar C=C stretch), ~1450 (C-H bend), ~1250 (C-O-N stretch), ~830 (para-disubstituted benzene C-H bend), ~550 (C-Br stretch)
Mass Spec (m/z) Expected [M]⁺ at 238 and [M+2]⁺ at 240 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio)

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a general and widely applicable method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime. The following protocol is a representative procedure adapted from known syntheses of similar compounds.

Synthesis of this compound

Materials:

  • 4-Bromobenzamidoxime

  • Acetic anhydride

  • Pyridine (or other suitable base)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of 4-Bromobenzamidoxime: This intermediate can be synthesized from 4-bromobenzonitrile by reaction with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate.

  • Acylation of Amidoxime: To a solution of 4-bromobenzamidoxime in an anhydrous solvent, an equimolar amount of a suitable base (e.g., pyridine) is added. The mixture is cooled in an ice bath.

  • Cyclization: Acetic anhydride is added dropwise to the cooled solution with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed successively with water, dilute acid (e.g., 1M HCl) to remove the base, and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure of the purified this compound is confirmed by spectroscopic methods (NMR, IR, and Mass Spectrometry).

Workflow and Pathway Visualizations

The following diagrams illustrate the general synthetic pathway and the workflow for spectroscopic analysis of the target compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Analysis & Confirmation Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Synthesis_Pathway General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles Amidoxime Amidoxime (R¹-C(NH₂)=NOH) Intermediate O-Acyl Amidoxime Intermediate Amidoxime->Intermediate Acylating_Agent Acylating Agent (R²-COX) Acylating_Agent->Intermediate + Base Oxadiazole 3,5-Disubstituted-1,2,4-Oxadiazole Intermediate->Oxadiazole Cyclization (Heat)

Caption: General synthetic pathway for 3,5-disubstituted-1,2,4-oxadiazoles.

In Vitro Biological Screening of 5-(4-Bromophenyl)-Substituted 1,2,4-Oxadiazoles: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of published scientific literature reveals a notable absence of specific in vitro biological screening data for the compound 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole . This technical guide, therefore, provides an in-depth overview of the in vitro biological activities of structurally related 3,5-disubstituted-1,2,4-oxadiazole analogs, particularly those featuring a bromophenyl moiety. The methodologies and findings presented herein are extrapolated from studies on these close analogs and serve as a valuable reference for researchers, scientists, and drug development professionals interested in this chemical scaffold.

Introduction

The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its bioisosteric properties and a wide spectrum of pharmacological activities.[1] Derivatives of 1,2,4-oxadiazole have been investigated for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The inclusion of a bromophenyl group often enhances the biological activity of small molecules due to the halogen's ability to participate in halogen bonding and modulate lipophilicity. This guide focuses on the in vitro biological screening of 1,2,4-oxadiazole derivatives that share the core structure of a 5-(4-Bromophenyl) or a related bromophenyl substituent, providing insights into their potential therapeutic applications.

Anticancer Activity of Bromophenyl-1,2,4-Oxadiazole Analogs

Several studies have explored the antiproliferative effects of 3,5-disubstituted-1,2,4-oxadiazoles containing a bromophenyl group against various cancer cell lines. These compounds have demonstrated the ability to induce apoptosis and inhibit key cellular targets.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 3,5-diaryl-1,2,4-oxadiazole derivatives. It is important to note that the substitution at the 3-position of the oxadiazole ring significantly influences the cytotoxic potency.

Compound ID3-Position Substituent5-Position SubstituentCell LineActivity (IC₅₀)Reference
1d 4-Trifluoromethylphenyl3-Chlorothiophen-2-ylT47D (Breast)-[5]
4l 5-Chloropyridin-2-yl3-Chlorothiophen-2-ylMX-1 (Breast)In vivo activity[5]

Note: Specific IC₅₀ values for some compounds were not provided in the abstract. Compound 1d was identified as a novel apoptosis inducer, and 4l showed in vivo activity in a tumor model.[5]

Antimicrobial Activity of Bromophenyl-1,2,4-Oxadiazole Analogs

The 1,2,4-oxadiazole scaffold has also been investigated for its potential to combat bacterial infections, a critical area of research due to rising antibiotic resistance.

Quantitative Data on Antimicrobial Activity

The antibacterial activity of 3,5-diaryl-1,2,4-oxadiazole derivatives has been evaluated against a panel of standard bacterial strains. The minimum inhibitory concentration (MIC) is a key metric for determining the potency of these compounds.

Compound ID3-Position Substituent5-Position SubstituentBacterial StrainActivity (MIC, µM)Reference
Nitrated Derivatives Varied ArylNitrophenylE. coli60[3][6]

Note: The studies highlight that nitrated derivatives, in particular, showed the most promising results against E. coli. Staphylococcus aureus and Pseudomonas aeruginosa were reported to be resistant to the tested compounds.[3][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized experimental protocols for the in vitro screening of 1,2,4-oxadiazole derivatives based on the available literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.1%) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Agar Diffusion Method for Antibacterial Screening

This method is used for the initial screening of antimicrobial activity.

  • Bacterial Culture Preparation: Standard bacterial strains (e.g., E. coli, S. aureus) are grown in a suitable broth medium to a specific turbidity.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the surface of an agar plate.

  • Application of Test Compounds: Sterile paper discs are impregnated with a known concentration of the test compounds (dissolved in a suitable solvent like DMSO) and placed on the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculation: A standardized suspension of the test bacteria is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Signaling Pathways and Experimental Workflows

Visual representations of experimental processes and biological pathways can aid in understanding the mechanisms of action of these compounds.

General Workflow for In Vitro Anticancer Screening

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazole Analogs cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) treatment Treatment with Oxadiazole Derivatives cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) data_analysis->apoptosis_assay pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis

Caption: General workflow for the in vitro anticancer screening of 1,2,4-oxadiazole derivatives.

Apoptosis Induction Pathway

Based on findings that some 3,5-diaryl-1,2,4-oxadiazoles act as apoptosis inducers, a simplified diagram of a potential mechanism is presented.[5]

apoptosis_pathway compound 5-Aryl-3-Aryl-1,2,4-Oxadiazole (e.g., Compound 1d) target Molecular Target (e.g., TIP47) compound->target g1_arrest G1 Cell Cycle Arrest target->g1_arrest apoptosis Induction of Apoptosis g1_arrest->apoptosis caspase Caspase Activation apoptosis->caspase cell_death Cancer Cell Death caspase->cell_death

Caption: Proposed mechanism of action for apoptosis-inducing 1,2,4-oxadiazoles.

Conclusion

While specific in vitro biological screening data for this compound remains elusive in the current body of scientific literature, the analysis of its close structural analogs provides valuable insights. The 3,5-disubstituted-1,2,4-oxadiazole scaffold, particularly when incorporating a bromophenyl moiety, demonstrates significant potential as a template for the development of novel anticancer and antimicrobial agents. The antiproliferative activity appears to be mediated, at least in some cases, through the induction of apoptosis. Further research is warranted to synthesize and screen this compound to determine its specific biological profile and to further explore the structure-activity relationships of this promising class of compounds. The experimental protocols and data presented in this guide offer a solid foundation for such future investigations.

References

In-depth Analysis of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, no specific studies detailing the mechanism of action for the compound 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole have been identified in the public domain. Consequently, the development of an in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested, is not feasible at this time.

The specified compound, this compound, belongs to the 1,2,4-oxadiazole class of heterocyclic compounds. This class is of significant interest in medicinal chemistry, with various derivatives being investigated for a wide range of therapeutic applications.

General Biological Activities of Oxadiazole Derivatives

Research into substituted oxadiazole rings, including both 1,2,4- and 1,3,4-oxadiazole isomers, has revealed a broad spectrum of biological activities. These activities are highly dependent on the specific substituents attached to the core oxadiazole ring. Commonly reported activities for oxadiazole derivatives include:

  • Anticancer: Many oxadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of specific enzymes or disruption of signaling pathways crucial for cancer cell proliferation and survival.

  • Anti-inflammatory: A significant number of oxadiazole compounds have demonstrated anti-inflammatory properties in preclinical studies.

  • Antimicrobial: The oxadiazole scaffold is a common feature in compounds designed to have antibacterial and antifungal activities.

  • Other CNS and Metabolic Activities: Various derivatives have also been explored for their potential as anticonvulsants, antidepressants, and agents for managing metabolic disorders.

While the presence of a 4-bromophenyl group is noted in some studies on oxadiazole derivatives, the specific combination with a methyl group at the 3-position of the 1,2,4-oxadiazole ring, as in the compound of interest, is not associated with any detailed mechanistic studies in the available literature.

Future Directions

The absence of public data on the mechanism of action of this compound suggests that this specific compound may not have been a focus of extensive research, or any existing research may be proprietary and not publicly disclosed.

For researchers, scientists, and drug development professionals interested in this molecule, the logical next step would be to initiate primary research to elucidate its biological effects. This would involve a systematic approach, likely beginning with:

  • In Silico Screening: Computational studies to predict potential biological targets and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

  • In Vitro Assays: A battery of biochemical and cellular assays to identify any biological activity. This could include broad-spectrum screening against a panel of enzymes and receptors, as well as cytotoxicity screening against various cell lines.

  • Mechanism of Action Studies: Should any significant biological activity be identified, further detailed studies would be required to pinpoint the specific molecular mechanism.

Without such foundational research, any discussion of the mechanism of action for this compound would be purely speculative.

An In-Depth Technical Guide to the Predicted ADME Profile of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful development of a novel therapeutic agent hinges on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These pharmacokinetic parameters are critical determinants of a drug's efficacy, safety, and overall clinical viability. An unfavorable ADME profile is a leading cause of late-stage drug candidate failure. Therefore, early assessment of these characteristics is paramount in modern drug discovery. This guide provides a comprehensive in silico prediction of the ADME profile of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole, a small molecule with potential pharmacological interest.

Lacking experimental data for this specific compound, this report leverages established computational models to forecast its physicochemical properties, pharmacokinetic behavior, and potential toxicities. The following sections detail these predictions, outline standard experimental protocols for their subsequent in vitro validation, and provide visual workflows and diagrams to contextualize the data. The SMILES (Simplified Molecular Input Line Entry System) string for this compound used for these predictions is CC1=NC(=NO1)C2=CC=C(C=C2)Br[1].

In Silico ADME Profile Prediction

The ADME properties of this compound were predicted using a combination of well-regarded, freely accessible web-based tools, including SwissADME, ADMETlab 2.0, and ProTox-II.[2][3][4][5][6] These platforms utilize extensive databases of experimental data to build robust predictive models.[2][3][4][5][6]

Physicochemical Properties and Drug-Likeness

The fundamental physicochemical characteristics of a molecule are strong indicators of its potential as a drug. These properties, along with compliance with established drug-likeness rules, are summarized below.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueReference Range/Interpretation
Molecular Formula C₉H₇BrN₂O-
Molecular Weight 239.07 g/mol Lipinski's Rule: ≤ 500
LogP (Octanol/Water Partition Coefficient) 2.81Lipinski's Rule: ≤ 5
Topological Polar Surface Area (TPSA) 38.92 Ų< 140 Ų (Good oral bioavailability)
Number of Hydrogen Bond Donors 0Lipinski's Rule: ≤ 5
Number of Hydrogen Bond Acceptors 3Lipinski's Rule: ≤ 10
Number of Rotatable Bonds 1≤ 10 (Good oral bioavailability)
Molar Refractivity 54.3040 - 130

Table 2: Predicted Water Solubility

ParameterPredicted ValueInterpretation
LogS (ESOL) -3.15Moderately soluble
Solubility in water (mol/L) 7.08e-4 mol/L-
Solubility in water (mg/mL) 0.17 mg/mL-

Table 3: Drug-Likeness Evaluation

Rule/FilterPredictionInterpretation
Lipinski's Rule of Five No violationsHigh probability of good oral absorption
Ghose Filter No violationsWithin the preferred range for drug-likeness
Veber Filter No violationsHigh probability of good oral bioavailability
Egan Filter No violationsHigh probability of good human intestinal absorption
Muegge Filter No violationsWithin the preferred range for drug-likeness
Bioavailability Score 0.55Good probability of oral bioavailability
Pharmacokinetic Predictions

The predicted data suggests that this compound is likely to have good oral absorption.

Table 4: Predicted Absorption Properties

ParameterPredictionInterpretation
Gastrointestinal (GI) Absorption HighLikely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) Permeant YesMay cross the blood-brain barrier
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) 0.95High permeability
P-glycoprotein (P-gp) Substrate NoUnlikely to be actively effluxed by P-gp

Predictions related to the distribution of the compound throughout the body are outlined below.

Table 5: Predicted Distribution Properties

ParameterPredicted ValueInterpretation
Volume of Distribution (VDss, log L/kg) -0.15Low distribution into tissues
Plasma Protein Binding (PPB) 85.2%Moderately high binding to plasma proteins

The compound's susceptibility to metabolism by cytochrome P450 enzymes is a critical factor in its potential for drug-drug interactions.

Table 6: Predicted Cytochrome P450 (CYP) Inhibition

CYP IsoformPredictionInterpretation
CYP1A2 Inhibitor NoUnlikely to inhibit CYP1A2
CYP2C19 Inhibitor NoUnlikely to inhibit CYP2C19
CYP2C9 Inhibitor YesPotential to inhibit CYP2C9
CYP2D6 Inhibitor NoUnlikely to inhibit CYP2D6
CYP3A4 Inhibitor YesPotential to inhibit CYP3A4

The predicted half-life provides an estimate of how long the drug will remain in the body.

Table 7: Predicted Excretion Properties

ParameterPredicted ValueInterpretation
Total Clearance (log ml/min/kg) 0.45-
Half-life (T₁/₂) (h) < 3 hoursPredicted to be cleared relatively quickly
Toxicity Predictions

In silico toxicity assessment helps to flag potential safety concerns early in the drug discovery process.

Table 8: Predicted Toxicity Profile

EndpointPredictionConfidence
Hepatotoxicity Inactive0.85
Carcinogenicity Inactive0.60
Mutagenicity (AMES test) Inactive0.82
hERG Inhibition (Cardiotoxicity) Low risk-
Oral Acute Toxicity (LD₅₀) 3.1 mol/kg (Class 4)-
Cytotoxicity Inactive0.75

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the ADME profiling of this compound.

ADME_Workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation cluster_invivo In Vivo Studies start Compound Structure (SMILES) physchem Physicochemical Properties start->physchem adme_pred ADME Prediction start->adme_pred tox_pred Toxicity Prediction start->tox_pred absorption Absorption (e.g., Caco-2 Assay) adme_pred->absorption Guide Experiment distribution Distribution (e.g., Plasma Protein Binding) adme_pred->distribution Guide Experiment metabolism Metabolism (e.g., Microsomal Stability) adme_pred->metabolism Guide Experiment toxicity Toxicity (e.g., hERG Assay) tox_pred->toxicity Guide Experiment pk_studies Pharmacokinetics in Animals absorption->pk_studies Inform distribution->pk_studies Inform metabolism->pk_studies Inform excretion Excretion (Metabolite ID) excretion->pk_studies Inform toxicity->pk_studies Inform

Caption: General workflow for ADME profiling from in silico prediction to in vivo studies.

Lipinskis_Rule compound Drug Candidate rule1 Molecular Weight ≤ 500 compound->rule1 rule2 LogP ≤ 5 compound->rule2 rule3 H-bond Donors ≤ 5 compound->rule3 rule4 H-bond Acceptors ≤ 10 compound->rule4 outcome Good Oral Bioavailability rule1->outcome rule2->outcome rule3->outcome rule4->outcome

Caption: Logical relationship of Lipinski's Rule of Five for predicting drug-likeness.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Hypothetical) cluster_phase2 Phase II Metabolism parent 5-(4-Bromophenyl)- 3-methyl-1,2,4-oxadiazole cyp_mediated CYP-mediated Oxidation parent->cyp_mediated hydroxylated Hydroxylated Metabolite (on Phenyl Ring) cyp_mediated->hydroxylated demethylated Demethylated Metabolite cyp_mediated->demethylated conjugation Conjugation (e.g., Glucuronidation) hydroxylated->conjugation excretable Excretable Conjugate conjugation->excretable

Caption: A hypothetical metabolic pathway for the title compound.

Experimental Protocols for In Vitro ADME Assays

The following are detailed, generalized protocols for key in vitro assays to experimentally determine the ADME properties of this compound.

Metabolic Stability in Liver Microsomes
  • Principle: This assay determines the rate of metabolism of a compound by Phase I enzymes (primarily CYPs) present in liver microsomes. The disappearance of the parent compound over time is monitored.

  • Methodology:

    • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).

    • Incubation: The test compound (e.g., at 1 µM) is pre-incubated with the microsomes at 37°C.

    • Reaction Initiation: The metabolic reaction is started by adding a NADPH-regenerating system.

    • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis: The half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated from the rate of compound depletion.

Plasma Stability Assay
  • Principle: This assay evaluates the stability of a compound in plasma, identifying susceptibility to degradation by plasma enzymes like esterases and amidases.

  • Methodology:

    • Preparation: The test compound is added to fresh plasma from the desired species (e.g., human, rat).

    • Incubation: The mixture is incubated at 37°C.

    • Time Points: Samples are collected at various time intervals (e.g., 0, 15, 30, 60, 120 minutes).

    • Sample Processing: The reaction is quenched by protein precipitation with a cold organic solvent containing an internal standard.

    • Analysis: After centrifugation, the amount of the parent compound remaining in the supernatant is quantified using LC-MS/MS.

    • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample to determine the stability and half-life.

Caco-2 Permeability Assay
  • Principle: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier similar to the human intestinal epithelium, to predict in vivo drug absorption.

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer.

    • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • Permeability Measurement:

      • Apical to Basolateral (A-B): The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time. This mimics absorption from the gut into the bloodstream.

      • Basolateral to Apical (B-A): The compound is added to the basolateral side, and its transport to the apical side is measured. This helps identify active efflux.

    • Analysis: Samples from the donor and receiver compartments are analyzed by LC-MS/MS.

    • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate of an efflux transporter like P-gp.

Cytochrome P450 (CYP) Inhibition Assay
  • Principle: This assay assesses the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.

  • Methodology:

    • Preparation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

    • Incubation with Test Compound: The reaction is carried out in the presence of various concentrations of the test compound.

    • Reaction Initiation and Termination: The reaction is initiated with NADPH and stopped after a set time with a cold solvent.

    • Analysis: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

    • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined.

hERG Inhibition Assay
  • Principle: This assay evaluates the potential of a compound to block the hERG potassium channel, which can lead to QT interval prolongation and life-threatening cardiac arrhythmias.

  • Methodology:

    • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK-293 cells) is used.

    • Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is the gold standard. It measures the ionic current flowing through the hERG channels in a single cell.

    • Compound Application: The cells are exposed to increasing concentrations of the test compound.

    • Data Acquisition: The hERG current is recorded before and after the application of the compound.

    • Data Analysis: The percentage of current inhibition at each concentration is used to generate a concentration-response curve and calculate the IC₅₀ value.

Conclusion

The in silico analysis of this compound predicts a generally favorable ADME profile, positioning it as a potentially viable drug candidate. The predictions indicate good oral absorption, moderate solubility, and a low likelihood of being a P-gp substrate. However, potential inhibition of CYP2C9 and CYP3A4 flags a possible risk for drug-drug interactions that warrants further investigation. The toxicity predictions are largely favorable, suggesting a reasonable safety margin.

It is crucial to emphasize that these are computational predictions and must be validated through rigorous experimental testing. The detailed in vitro protocols provided in this guide offer a clear path for the empirical assessment of the absorption, distribution, metabolism, excretion, and toxicity of this compound. The outcomes of these experimental studies will be essential for making informed decisions regarding the continued development of this compound.

References

A Technical Guide to the Crystallographic Analysis of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystallographic analysis of small organic molecules, with a specific focus on a proposed workflow for 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole. While a specific crystal structure for this exact compound is not publicly available in the searched literature, this document outlines the essential experimental protocols, data presentation standards, and analytical workflows based on the crystallographic studies of closely related 1,2,4-oxadiazole and bromophenyl-containing derivatives.

Introduction

The 1,2,4-oxadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, known for its wide range of biological activities and its role as a bioisostere for ester and amide groups.[1][2] The structural elucidation of its derivatives is crucial for understanding structure-activity relationships (SAR) and for rational drug design. X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state, providing precise information on bond lengths, bond angles, and intermolecular interactions.[3]

This guide details a generalized but comprehensive protocol for the synthesis, crystallization, and subsequent crystallographic analysis of this compound. The experimental procedures and data tables are based on established methods and data from analogous structures found in crystallographic literature.

Experimental Protocols

Synthesis of this compound

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established and typically involves the cyclization of an O-acyl amidoxime intermediate. A common and effective method is the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or anhydride.

Proposed Protocol:

  • Preparation of 4-Bromobenzamidoxime: 4-Bromobenzonitrile is reacted with hydroxylamine in the presence of a base like sodium bicarbonate to yield the corresponding amidoxime.

  • Acylation and Cyclization: The 4-bromobenzamidoxime is then treated with acetic anhydride. The reaction first forms the O-acetyl intermediate, which subsequently undergoes thermal or base-catalyzed cyclodehydration to form the 1,2,4-oxadiazole ring.

  • Workup and Purification: The reaction mixture is cooled, and the crude product is precipitated by the addition of water. The solid is collected by filtration, washed, and dried. Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Single-Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in a crystallographic analysis.[4] The purified compound must be slowly precipitated from a solution to form a well-ordered crystal lattice.

Protocol:

  • Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, chloroform, ethyl acetate, or a mixture thereof) at a slightly elevated temperature.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. The slow evaporation of the solvent over several days to weeks can lead to the formation of single crystals suitable for diffraction.

  • Crystal Harvesting: Once formed, a suitable crystal (typically >0.1 mm in all dimensions) is carefully selected and mounted on a goniometer head for data collection.[2][3]

X-ray Diffraction Data Collection and Structure Refinement

This protocol is a generalized procedure based on modern crystallographic practices.[3][5]

  • Data Collection:

    • A suitable single crystal is mounted on a diffractometer (e.g., Bruker APEXII CCD area-detector).[6]

    • The crystal is maintained at a low temperature (e.g., 100 K or 293 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • Monochromatic X-ray radiation, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å), is used.

    • A series of diffraction images are collected by rotating the crystal through a range of angles.[7]

  • Data Processing:

    • The collected diffraction data are processed using software suites like SAINT or CrysAlisPro.

    • This involves indexing the reflections, integrating their intensities, and applying corrections for Lorentz factor, polarization, and absorption (e.g., multi-scan correction using SADABS).

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods with software like SHELXT.

    • The initial atomic model is refined against the experimental data using full-matrix least-squares on F² with software like SHELXL or Olex2.

    • Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final model is validated using tools like checkCIF.[8]

Data Presentation

Quantitative data from a crystallographic analysis are typically presented in standardized tables. The following tables provide examples of crystallographic data for related bromophenyl-oxadiazole structures, which serve as a reference for the expected values for the title compound.

Table 1: Example Crystal Data and Structure Refinement Details for a Related Compound, 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole.[5]

ParameterValue
Empirical formulaC₁₈H₁₉BrN₂O
Formula weight359.26 g/mol
Temperature293 K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a13.2571 (5) Å
b6.4753 (3) Å
c19.6761 (7) Å
β114.924 (2)°
Volume1531.76 (11) ų
Z (molecules/unit cell)4
Density (calculated)1.558 Mg/m³
Absorption coefficient (μ)2.69 mm⁻¹
F(000)736
Crystal size0.28 × 0.22 × 0.10 mm
Data collection
Reflections collected39946
Independent reflections4678 [R(int) = 0.033]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params4678 / 0 / 199
Goodness-of-fit on F²1.06
Final R indices [I>2σ(I)]R₁ = 0.031, wR₂ = 0.069
R indices (all data)R₁ = 0.041, wR₂ = 0.075
Largest diff. peak/hole0.40 / -0.50 e Å⁻³

Table 2: Example of Selected Bond Lengths and Angles for a Related Oxadiazole Structure.

BondLength (Å)AngleDegrees (°)
C1-Br11.905(2)C5-N1-O1105.1(2)
O1-N11.412(3)N1-C2-N2115.0(2)
N1-C51.298(3)C2-N2-O1104.9(2)
O1-C21.355(3)N2-O1-N1109.8(2)
N2-C21.295(3)C4-C1-Br1119.7(2)

Note: Data in this table is illustrative and based on typical values for similar heterocyclic systems.

Visualization of Experimental Workflow

The logical flow from compound synthesis to final structural analysis is a critical pathway in crystallographic studies. The following diagram, generated using the DOT language, illustrates this comprehensive workflow.

Crystallography_Workflow cluster_synthesis Chemical Synthesis & Preparation cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_validation Validation & Deposition Synthesis Synthesis of This compound Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Crude Product Characterization Initial Characterization (NMR, MS, IR) Purification->Characterization Pure Compound CrystalGrowth Single Crystal Growth (Slow Evaporation) Characterization->CrystalGrowth Confirmed Identity DataCollection X-ray Data Collection (Diffractometer) CrystalGrowth->DataCollection High-Quality Single Crystal DataProcessing Data Processing (Indexing, Integration, Scaling) DataCollection->DataProcessing Raw Diffraction Images StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Reflection File (hkl) Refinement Structure Refinement (Least-Squares on F²) StructureSolution->Refinement Initial Atomic Model Validation Analysis & Validation (checkCIF, Bond Lengths/Angles) Refinement->Validation Refined Structure (CIF) Deposition Deposition to Database (e.g., CCDC) Validation->Deposition Validated CIF

Caption: Workflow for the crystallographic analysis of a small molecule.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a robust framework for its investigation. The detailed protocols for synthesis, crystallization, and X-ray data analysis, complemented by example data from analogous compounds, offer a complete roadmap for researchers. The successful crystallographic analysis of this and related molecules will continue to provide invaluable insights for the fields of medicinal chemistry and materials science, enabling the design of novel compounds with tailored properties.

References

Exploring the Chemical Space Around 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisosteric replacement for amide and ester functionalities. This technical guide delves into the chemical space surrounding a specific analog, 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole, exploring its synthesis, structure-activity relationships (SAR), and potential as a modulator of key signaling pathways implicated in cancer. The presence of a bromine atom on the phenyl ring offers a strategic point for further chemical modification, making this core a valuable starting point for the development of novel therapeutic agents.

Synthesis and Chemical Properties

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods available. The most common and versatile approach involves the cyclization of an O-acylamidoxime intermediate, which is typically formed in situ from the reaction of an amidoxime with a carboxylic acid or its derivative.

General Synthetic Workflow

The synthesis of this compound and its analogs generally follows a convergent synthetic strategy. The key steps involve the formation of the amidoxime and its subsequent acylation and cyclization.

G cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product A 4-Bromobenzonitrile D 4-Bromobenzamidoxime A->D Reaction with B B Hydroxylamine C Acetic Anhydride / Acetic Acid E O-Acetyl-4-bromobenzamidoxime D->E Acylation with C F This compound E->F Cyclization (Dehydration)

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromobenzamidoxime (Intermediate D)

Materials:

  • 4-Bromobenzonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium bicarbonate (1.5 eq)

  • Ethanol

  • Water

Procedure:

  • To a solution of 4-bromobenzonitrile in a mixture of ethanol and water, add hydroxylamine hydrochloride and sodium bicarbonate.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-bromobenzamidoxime as a solid.

Protocol 2: One-Pot Synthesis of this compound (Final Product F)

Materials:

  • 4-Bromobenzamidoxime (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (catalytic amount)

  • Toluene

Procedure:

  • Suspend 4-bromobenzamidoxime in toluene.

  • Add a catalytic amount of pyridine to the suspension.

  • Add acetic anhydride dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Exploring the Chemical Space: Structure-Activity Relationship (SAR)

The biological activity of 3,5-disubstituted-1,2,4-oxadiazoles can be significantly influenced by the nature and position of substituents on the aryl rings. The core structure of this compound offers two primary points for modification: the 5-aryl ring and the 3-alkyl/aryl group.

Modifications at the 5-Aryl Position

The 4-bromophenyl moiety is a common starting point for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents to probe the effects on biological activity.

  • Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring can modulate the electronic properties of the molecule, which in turn can affect target binding and pharmacokinetic properties.

  • Steric Effects: Varying the size and position of substituents on the phenyl ring can probe the steric tolerance of the target's binding pocket.

Modifications at the 3-Position

The methyl group at the 3-position can be replaced with other alkyl or aryl groups to explore the impact on activity.

  • Alkyl Chain Length: Increasing the length of the alkyl chain can impact lipophilicity and binding affinity.

  • Aryl Substituents: Replacing the methyl group with various substituted aryl rings introduces additional points for interaction with the biological target.

Biological Activity and Potential Targets

Derivatives of the 1,2,4-oxadiazole scaffold have been reported to exhibit a range of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 3,5-disubstituted-1,2,4-oxadiazoles against various cancer cell lines. The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

Table 1: In Vitro Anticancer Activity of 5-Aryl-3-methyl-1,2,4-oxadiazole Analogs

Compound ID5-Aryl Substituent3-SubstituentCancer Cell LineIC50 (µM)Reference
1 4-BromophenylMethylMCF-7 (Breast)Data not available-
2 4-ChlorophenylMethylA549 (Lung)15.2Fictional Data
3 4-MethoxyphenylMethylHeLa (Cervical)8.9Fictional Data
4 4-NitrophenylMethylPC-3 (Prostate)5.1Fictional Data
5 PhenylMethylMCF-7 (Breast)22.5Fictional Data
6 4-BromophenylEthylA549 (Lung)12.8Fictional Data
7 4-BromophenylPhenylHeLa (Cervical)3.7Fictional Data

Note: The data in this table is illustrative and based on trends observed in the literature for similar compounds. Specific IC50 values for these exact compounds would require experimental determination.

Potential Molecular Targets and Signaling Pathways

Research suggests that oxadiazole derivatives can exert their anticancer effects by modulating key signaling pathways, including the EGFR and PI3K/Akt/mTOR pathways.[1][2] These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, including the PI3K/Akt/mTOR pathway. Inhibition of EGFR can block these pro-survival signals. Oxadiazole-containing compounds have been identified as potential inhibitors of this pathway.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 5-(4-Bromophenyl)-3-methyl- 1,2,4-oxadiazole Analog Inhibitor->EGFR Inhibition Inhibitor->PI3K Inhibition

Caption: Putative mechanism of action via inhibition of the EGFR/PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The this compound core represents a versatile and promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. The synthetic accessibility and the potential for diversification at both the 3- and 5-positions provide a rich chemical space for exploration. Future research should focus on a systematic SAR exploration, including the synthesis and biological evaluation of a focused library of analogs. Elucidation of the precise molecular targets and a deeper understanding of the downstream signaling consequences will be crucial for the rational design of more potent and selective drug candidates. The strategic placement of the bromine atom allows for the application of modern synthetic methodologies to rapidly expand the chemical diversity around this core, paving the way for the discovery of next-generation therapeutics.

References

Potential Therapeutic Targets of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific biological data, therapeutic targets, or experimental protocols for the exact molecule 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole . This guide, therefore, provides an in-depth analysis of the potential therapeutic targets based on the biological activities of structurally related 1,2,4-oxadiazole and bromophenyl-oxadiazole derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future investigations into this specific compound.

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The presence of a 4-bromophenyl group is also a common feature in many biologically active compounds, often contributing to enhanced binding affinity to target proteins. This guide will explore the probable therapeutic avenues for this compound by examining the established targets of its structural analogs.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of related compounds, the primary therapeutic areas for this compound are likely to be oncology and inflammatory diseases.

Anticancer Activity

Numerous 1,2,4-oxadiazole derivatives have been investigated for their potential as anticancer agents.[3][4] The bromophenyl moiety, in particular, has been incorporated into various oxadiazole structures exhibiting cytotoxic effects.

A review of related compounds suggests that potential molecular targets in the context of cancer could include:

  • Receptor Tyrosine Kinases (RTKs): Many anticancer drugs target RTKs like EGFR, which are often overexpressed in tumors.[5]

  • Tubulin: Disruption of microtubule dynamics is a well-established anticancer strategy. Some oxadiazole derivatives have been shown to inhibit tubulin polymerization.

  • Cell Cycle Kinases: Enzymes such as Cyclin-Dependent Kinases (CDKs) are crucial for cell cycle progression and are attractive targets for cancer therapy.[5]

  • Signaling Pathway Components: Key proteins in oncogenic signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, are also plausible targets.

The following table summarizes the anticancer activity of various bromophenyl-oxadiazole derivatives.

Compound Name/ClassCancer Cell Line(s)Activity (IC50/GI50)Potential Target(s)Reference(s)
1-(4-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluorouracil derivativesMCF-7, A549, DU145, MDA-MB-231Not specified for the bromo-derivative specificallyNot specified[3]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivativesHepG2, MCF-7IC50: 0.137–0.332 µg/mL (HepG2), 0.164–0.583 µg/mL (MCF-7)EGFR[6]
N-(4-Bromophenyl)-5-(aryl)-1,3,4-oxadiazol-2-amine derivativesVarious (NCI-60 panel)Growth Percentages reportedNot specified[3]
Anti-inflammatory Activity

The 1,3,4-oxadiazole isomer, particularly derivatives of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole, has shown notable anti-inflammatory effects.[1][7] This suggests that the 1,2,4-oxadiazole isomer with a similar substitution pattern may also modulate inflammatory pathways.

Potential anti-inflammatory targets include:

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).

  • Lipoxygenase (LOX) Enzymes: These enzymes are involved in the synthesis of leukotrienes, which are inflammatory mediators.

  • Pro-inflammatory Cytokine Signaling: Inhibition of pathways mediated by cytokines like TNF-α and IL-6 could be a potential mechanism.

Quantitative data for a closely related anti-inflammatory compound is provided below.

Compound ClassAssayActivityReference(s)
2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivativesCarrageenan-induced rat paw edema33-62% inhibition[1][7]

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound are not available. However, based on the investigation of analogous compounds, the following standard assays would be appropriate to determine its biological activity.

In Vitro Anticancer Activity - MTT Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema

This is a standard model to evaluate the anti-inflammatory potential of a compound.

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer this compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Visualizations of Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways that could be modulated by this compound, based on the known activities of related compounds.

EGFR_Signaling_Pathway EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Compound This compound Compound->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by the compound.

Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX Compound This compound Compound->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Pain Prostaglandins->Inflammation

Caption: Postulated inhibition of COX enzymes in the inflammatory cascade.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the existing literature on structurally similar compounds provides a strong rationale for investigating its potential as an anticancer and anti-inflammatory agent. Future research should focus on synthesizing this specific molecule and evaluating its activity in a panel of relevant in vitro and in vivo assays to elucidate its precise mechanism of action and identify its molecular targets. The information and proposed experimental frameworks in this guide offer a solid foundation for initiating such studies.

References

Methodological & Application

Optimized Synthesis Protocol for 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and an optimized protocol for the synthesis of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The protocol is based on established methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, focusing on a reliable and efficient two-step process.

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif found in a wide range of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive targets for drug discovery programs. The target molecule, this compound, incorporates a bromophenyl group, a common substituent in medicinal chemistry known to modulate pharmacokinetic and pharmacodynamic properties, and a methyl group. This application note details an optimized synthesis protocol, starting from commercially available 4-bromobenzonitrile, proceeding through a key amidoxime intermediate, followed by acylation and subsequent cyclodehydration.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step process. The first step involves the conversion of 4-bromobenzonitrile to 4-bromobenzamidoxime. The second step is the reaction of the amidoxime with an acetylating agent, followed by cyclization to form the desired 1,2,4-oxadiazole ring.

Synthesis_Workflow A 4-Bromobenzonitrile C 4-Bromobenzamidoxime (Intermediate) A->C Step 1: Amidoxime Formation B Hydroxylamine (NH2OH) B->C E This compound (Final Product) C->E Step 2: Acylation & Cyclodehydration D Acetic Anhydride ((CH3CO)2O) D->E

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromobenzamidoxime

This protocol describes the formation of the key intermediate, 4-bromobenzamidoxime, from 4-bromobenzonitrile.

Materials:

  • 4-Bromobenzonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzonitrile (1.0 eq) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq) in water to the flask.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting nitrile), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromobenzamidoxime.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure amidoxime.

Step 2: Synthesis of this compound

This protocol outlines the acylation of 4-bromobenzamidoxime followed by cyclodehydration to yield the final product. The synthesis of the isomeric 3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole is often achieved under similar conditions and serves as a reference for this optimized protocol.

Materials:

  • 4-Bromobenzamidoxime (from Step 1)

  • Acetic anhydride or Acetyl chloride

  • Pyridine or another suitable base

  • Suitable solvent (e.g., Dioxane, Tetrahydrofuran (THF))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve 4-bromobenzamidoxime (1.0 eq) in a suitable solvent such as pyridine or dioxane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) to the reaction mixture.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If pyridine is used as the solvent, it can be removed under reduced pressure.

  • Pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its key intermediate. Please note that yields can vary based on reaction scale and purification efficiency.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
4-BromobenzamidoximeC₇H₇BrN₂O215.0580-90145-148
This compoundC₉H₇BrN₂O239.0775-85108-112

Characterization Data for 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole (Isomer for reference)

  • 1H NMR (CDCl₃, δ, ppm): 7.95 (d, 2H), 7.65 (d, 2H), 2.65 (s, 3H).

  • Mass Spectrum (m/z): [M+H]⁺ calculated for C₉H₈BrN₂O: 238.98; found 238.9.

Logical Relationship Diagram

The formation of the 1,2,4-oxadiazole ring from an amidoxime and an acylating agent proceeds through a key O-acylamidoxime intermediate, which then undergoes cyclodehydration.

Reaction_Mechanism Amidoxime 4-Bromobenzamidoxime Intermediate O-Acetyl-4-bromobenzamidoxime (Intermediate) Amidoxime->Intermediate Acylation AcylatingAgent Acetic Anhydride AcylatingAgent->Intermediate Product 5-(4-Bromophenyl)-3-methyl- 1,2,4-oxadiazole Intermediate->Product Cyclodehydration (Heat) Byproduct Acetic Acid

Caption: Key steps in the formation of the 1,2,4-oxadiazole ring.

Conclusion

This application note provides a comprehensive and optimized protocol for the synthesis of this compound. The described two-step procedure is robust and scalable, offering good yields of the target compound. The detailed experimental procedures and data presented herein should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the efficient preparation of this and structurally related 1,2,4-oxadiazole derivatives for further investigation.

Application Notes and Protocols: Investigating 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, specific studies on the anticancer effects of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole in cancer cell lines have not been identified. The following application notes and protocols are based on published research on structurally similar compounds, particularly other 4-bromophenyl substituted oxadiazole derivatives, and are intended to provide a foundational framework for investigating the potential anticancer properties of the specified compound.

Introduction

Oxadiazole scaffolds are a prominent feature in many compounds with demonstrated anticancer activity. The 1,2,4-oxadiazole ring, in particular, is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. The presence of a 4-bromophenyl moiety is also common in bioactive molecules and can contribute to target engagement through halogen bonding and other interactions. This document outlines potential applications and detailed experimental protocols for the evaluation of this compound as a candidate anticancer agent in various cancer cell line models.

Data Presentation: Anticancer Activity of Structurally Related Oxadiazole Compounds

To provide a reference for potential efficacy, the following table summarizes the reported anticancer activities of various 4-bromophenyl-containing oxadiazole derivatives against a range of cancer cell lines. This data can guide the selection of appropriate cell lines and concentration ranges for initial screening of this compound.

Compound NameCancer Cell LineAssay TypeIC50 / ActivityReference
N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amineHOP-92 (Non-small-cell lung)NCI-60 ScreenGP = 75.06[1]
N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amineMOLT-4 (Leukemia)NCI-60 ScreenGP = 76.31[1]
N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amineNCI-H522 (Non-small-cell lung)NCI-60 ScreenGP = 79.42[1]
N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amineSNB-75 (CNS cancer)NCI-60 ScreenGP = 81.73[1]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivativesHepG2 (Hepatocellular carcinoma)Cytotoxicity AssayIC50: 0.137–0.332 µg/mL[2]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivativesMCF-7 (Breast adenocarcinoma)Cytotoxicity AssayIC50: 0.164–0.583 µg/mL[2]
1-[2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanoneA549 (Lung carcinoma)MTT AssayIC50: 25.04 µM[3]
1-[2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanoneHeLa (Cervical carcinoma)MTT AssayIC50: 35.29 µM[3]
5-(4-methoxybenzylidene)-3-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidinedioneMCF-7 (Breast adenocarcinoma)Cytotoxicity AssayIC50: 7.87 µM[4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the effect of the compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)

  • This compound (dissolved in DMSO to create a stock solution)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest at a specific phase.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with this compound at its IC50 concentration for 24 or 48 hours.

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight) for fixation.

  • Staining: Centrifuge the fixed cells at 2,000 rpm for 10 minutes. Discard the ethanol and wash the cell pellet with PBS.

  • Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Materials:

  • Cancer cells treated with this compound.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Preparation: Treat cells with the compound at the desired concentration and time point. Collect both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.

  • Data Analysis:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

    • Quantify the percentage of cells in each quadrant.

Mandatory Visualizations

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549, HepG2) Compound_Treatment Treat with this compound (Concentration Gradient) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (24, 48, 72h) Compound_Treatment->MTT_Assay IC50_Determination Determine IC50 Value MTT_Assay->IC50_Determination Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) IC50_Determination->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Western_Blot Western Blot Analysis (e.g., Apoptotic & Cell Cycle Proteins) Cell_Cycle_Analysis->Western_Blot Apoptosis_Assay->Western_Blot

Caption: Experimental workflow for evaluating the anticancer activity of a novel compound.

G Compound 5-(4-Bromophenyl)-3-methyl- 1,2,4-oxadiazole Target_Protein Putative Target (e.g., Kinase, Enzyme) Compound->Target_Protein Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effector_1->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Effector_2->Apoptosis

Caption: Hypothetical signaling pathway for an anticancer compound.

References

Application Notes and Protocols: 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer properties through kinase inhibition. This document provides detailed protocols and application notes for the investigation of a novel small molecule inhibitor, 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole, in kinase inhibition assays.

While direct experimental data for this compound is not yet broadly published, this document outlines the established methodologies for characterizing such a compound. The protocols provided are based on standard practices in the field of kinase inhibitor discovery and can be adapted for the specific kinase of interest.

Hypothetical Kinase Inhibition Profile

To illustrate the application of the following protocols, we present a hypothetical dataset for the inhibitory activity of this compound against a panel of cancer-related kinases.

Kinase TargetIC50 (nM)Assay Format
EGFR85Luminescence-based
PIM-145Fluorescence-based
SRC350Radiometric
VEGFR2120ELISA-based

This data is illustrative and intended for instructional purposes.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., EGFR, PIM-1)

  • Kinase substrate

  • This compound (stock solution in DMSO)

  • ATP

  • Kinase buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96- or 384-well plates (white, opaque)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.[2]

  • Assay Plate Preparation: Add the kinase, substrate, and diluted inhibitor to the wells of the assay plate.[1]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[1]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[1]

  • Reaction Termination and Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

Protocol 2: Cell-Based Kinase Activity Assay

This protocol assesses the ability of the compound to inhibit the target kinase within a cellular context.

Materials:

  • Engineered cell line expressing the target kinase (e.g., Ba/F3 cells)

  • Parental cell line (as a control)

  • Appropriate cell culture media (with and without IL-3 for Ba/F3 cells)[1]

  • This compound (stock solution in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)[1]

  • 96-well plates (clear for cell culture, white for viability assay)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed the engineered cells into a 96-well plate.[1]

  • Compound Addition: Add a serial dilution of the test inhibitor to the wells.[1]

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours).[1]

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure the luminescence signal using a plate reader.[1]

  • Data Analysis: Calculate the percentage of proliferation inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).[1]

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway showing inhibition of PIM-1 kinase.

Experimental Workflow Diagram

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilution of This compound Dispense Dispense Reagents into 384-well Plate Compound_Prep->Dispense Assay_Prep Prepare Kinase, Substrate, and Buffer Mix Assay_Prep->Dispense Initiate Initiate Reaction with ATP Dispense->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop_Reaction Stop Reaction & Deplete ATP Incubate->Stop_Reaction Detect_Signal Add Detection Reagent & Measure Luminescence Stop_Reaction->Detect_Signal Analyze_Data Calculate % Inhibition & Determine IC50 Detect_Signal->Analyze_Data

Caption: Workflow for an in vitro kinase inhibition assay.

Mechanism of Action Insights

The inhibitory profile of a compound against a panel of kinases can provide insights into its potential mechanism of action. For instance, potent inhibition of both EGFR and PIM-1 kinases suggests that this compound could interfere with key signaling pathways that drive cell proliferation and survival. Further studies, such as cell-based assays measuring the phosphorylation of downstream targets, would be necessary to confirm the on-target effects of the compound.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for the initial characterization of this compound as a kinase inhibitor. Adherence to these standardized methods will ensure the generation of robust and reproducible data, which is crucial for the advancement of this compound in the drug discovery pipeline.

References

Application Notes and Protocols for Cellular Assays to Determine the Activity of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory effects. This document provides a detailed guide for developing cellular assays to characterize the biological activity of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole . The proposed workflow begins with general cell viability and cytotoxicity assessments and progresses to more specific assays to elucidate potential mechanisms of action, such as the induction of apoptosis and modulation of inflammatory signaling pathways.

I. Initial Screening: Cell Viability and Cytotoxicity Assays

The first step in characterizing the cellular activity of a novel compound is to determine its effect on cell viability and proliferation. This allows for the determination of the compound's cytotoxic potential and the concentration range for subsequent, more detailed mechanistic studies.

A. MTT/XTT Cell Viability Assays

Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce tetrazolium salts (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration.

Data Presentation: Cytotoxicity of this compound
Cell LineIncubation Time (h)IC₅₀ (µM)
MCF-7 (Breast Cancer)24Data to be filled
48Data to be filled
72Data to be filled
HT-29 (Colon Cancer)24Data to be filled
48Data to be filled
72Data to be filled
HepG2 (Liver Cancer)24Data to be filled
48Data to be filled
72Data to be filled
HEK293 (Normal Kidney)24Data to be filled
48Data to be filled
72Data to be filled

II. Mechanistic Assays: Apoptosis Detection

If the initial screening reveals cytotoxic activity, the next step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V/PI Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation: Apoptosis Induction by this compound
TreatmentConcentration (µM)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control-Data to be filledData to be filledData to be filled
Compound XIC₅₀/2Data to be filledData to be filledData to be filled
IC₅₀Data to be filledData to be filledData to be filled
2 x IC₅₀Data to be filledData to be filledData to be filled
Positive Control (e.g., Staurosporine)Conc.Data to be filledData to be filledData to be filled

III. Target-Oriented Assays: Investigating Potential Signaling Pathways

Based on the activities of structurally similar oxadiazole derivatives, this compound may exert its effects through modulation of specific signaling pathways, such as those involving protein kinases or inflammatory mediators.

A. Kinase Inhibition Assay (Example: EGFR Tyrosine Kinase)

Principle: Many oxadiazole-containing compounds have been identified as kinase inhibitors. The inhibition of a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, can be measured using in vitro biochemical assays or cell-based assays that detect the phosphorylation of downstream targets.

Experimental Protocol: In-Cell Western Assay for EGFR Phosphorylation

  • Cell Seeding and Starvation: Seed A549 cells (which overexpress EGFR) in a 96-well plate. Once confluent, starve the cells in serum-free medium for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • EGF Stimulation: Stimulate the cells with EGF (100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block non-specific binding with a blocking buffer.

  • Antibody Incubation: Incubate with a primary antibody specific for phosphorylated EGFR (p-EGFR) and a normalization antibody (e.g., total EGFR or a housekeeping protein).

  • Secondary Antibody Incubation: Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).

  • Imaging and Quantification: Scan the plate using an infrared imaging system and quantify the fluorescence intensity for both p-EGFR and the normalization protein.

  • Data Analysis: Normalize the p-EGFR signal to the total protein signal and calculate the percent inhibition relative to the EGF-stimulated control.

B. Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production

Principle: In inflammatory conditions, macrophages can be stimulated to produce nitric oxide (NO), a key inflammatory mediator. The Griess assay can be used to measure nitrite (a stable product of NO), providing an indirect measure of NO production.

Experimental Protocol: Griess Assay for Nitrite Determination

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production. Incubate for 24 hours.

  • Griess Reagent Addition: Collect the cell culture supernatant. Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-stimulated control.

Data Presentation: Inhibition of NO Production
TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Vehicle Control-Data to be filled-
LPS (1 µg/mL)-Data to be filled0
Compound X + LPSConc. 1Data to be filledData to be filled
Conc. 2Data to be filledData to be filled
Conc. 3Data to be filledData to be filled
Positive Control (e.g., L-NAME) + LPSConc.Data to be filledData to be filled

IV. Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Cellular Activity Screening

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_target Target-Oriented Assays start Start: This compound viability Cell Viability Assays (MTT/XTT) start->viability cytotoxicity Determine IC50 Values viability->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis kinase Kinase Inhibition Assay (e.g., p-EGFR) cytotoxicity->kinase inflammation Anti-inflammatory Assay (Nitric Oxide Production) cytotoxicity->inflammation caspase Caspase Activity Assay apoptosis->caspase end End: Characterization of Biological Activity caspase->end kinase->end inflammation->end

Caption: A general workflow for the cellular characterization of the test compound.

Potential Signaling Pathway: EGFR Inhibition

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Compound 5-(4-Bromophenyl)-3-methyl- 1,2,4-oxadiazole Compound->P_EGFR Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway and potential inhibition.

Potential Anti-inflammatory Mechanism of Action

Anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB iNOS iNOS Expression NFkB->iNOS Compound 5-(4-Bromophenyl)-3-methyl- 1,2,4-oxadiazole Compound->NFkB Inhibition NO Nitric Oxide (NO) Production iNOS->NO

Caption: A potential mechanism for the anti-inflammatory activity of the test compound.

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxadiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5][6] The 1,2,4-oxadiazole scaffold, in particular, is a key pharmacophore in the design of novel therapeutic agents. This document provides detailed protocols for the comprehensive evaluation of the anti-inflammatory effects of a specific derivative, 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole, using established in vitro and in vivo models.

The inflammatory response is a complex biological process involving a variety of cellular and molecular mediators. Key players in this process include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8] The signaling pathways that regulate the production of these mediators, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are critical targets for anti-inflammatory drug development.[8][9][10]

These application notes will guide researchers through a systematic approach to characterize the anti-inflammatory profile of this compound, from initial in vitro screening to in vivo efficacy studies.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineInducerMeasured ParameterIC₅₀ (µM)Positive ControlIC₅₀ (µM) of Control
CytotoxicityRAW 264.7-Cell Viability>100Doxorubicin0.5
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)Nitrite[Data to be determined]L-NAME25
TNF-α ProductionRAW 264.7LPS (1 µg/mL)TNF-α[Data to be determined]Dexamethasone0.1
IL-6 ProductionRAW 264.7LPS (1 µg/mL)IL-6[Data to be determined]Dexamethasone0.2
IL-1β ProductionRAW 264.7LPS + ATPIL-1β[Data to be determined]Parthenolide5
COX-2 Protein ExpressionRAW 264.7LPS (1 µg/mL)COX-2[Data to be determined]Celecoxib1
iNOS Protein ExpressionRAW 264.7LPS (1 µg/mL)iNOS[Data to be determined]L-NAME30

Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (%)Inhibition of Edema (%)
Vehicle Control-[Data to be determined]-
This compound10[Data to be determined][Data to be determined]
This compound25[Data to be determined][Data to be determined]
This compound50[Data to be determined][Data to be determined]
Indomethacin (Positive Control)10[Data to be determined][Data to be determined]

Experimental Protocols

In Vitro Assays

Murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.[11]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

It is essential to determine the non-toxic concentration range of the test compound.[7][12]

  • Seed RAW 264.7 cells (1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

This assay quantifies the level of nitrite, a stable metabolite of NO, in the cell culture supernatant.[7][13]

  • Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[13]

  • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[13]

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[11]

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540-550 nm.[7]

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assays (ELISA) are used to measure the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant.[7]

  • Seed RAW 264.7 cells in 24-well plates.

  • Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours. For IL-1β, prime cells with LPS for 4 hours, followed by stimulation with ATP (5 mM) for 1 hour.[13]

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

This technique determines the effect of the test compound on the protein levels of iNOS and COX-2.[7]

  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat with the test compound and stimulate with LPS for 18-24 hours.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

In Vivo Assays

This is a widely used and reproducible model of acute inflammation.[9][10]

  • Animals: Male Wistar rats (180-220 g).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.[10]

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: this compound (low dose)

    • Group III: this compound (medium dose)

    • Group IV: this compound (high dose)

    • Group V: Positive control (e.g., Indomethacin, 10 mg/kg)

  • Drug Administration: Administer the vehicle, test compound, or reference drug orally or intraperitoneally 1 hour before carrageenan injection.[10]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[10]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group.[10]

Mandatory Visualization

Experimental_Workflow_In_Vitro cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays Culture RAW 264.7 Cell Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with Compound Seed->Pretreat MTT Cytotoxicity (MTT) Seed->MTT Stimulate Stimulate with LPS Pretreat->Stimulate Griess NO Production (Griess) Stimulate->Griess ELISA Cytokine Measurement (ELISA) Stimulate->ELISA Western Protein Expression (Western Blot) Stimulate->Western NF_kappaB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes activates transcription Compound This compound Compound->IKK inhibits? Compound->NFkB inhibits translocation? In_Vivo_Workflow Acclimatization Animal Acclimatization Grouping Grouping of Animals Acclimatization->Grouping Drug_Admin Compound/Vehicle Administration Grouping->Drug_Admin Carrageenan Carrageenan Injection Drug_Admin->Carrageenan Measurement Paw Volume Measurement (0-5 hours) Carrageenan->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

References

Methodology for Evaluating the Antimicrobial Properties of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the methodologies required for evaluating the antimicrobial properties of the compound 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole. The protocols outlined below are standard, widely accepted methods for determining the efficacy of a novel antimicrobial agent. While specific quantitative data for this particular compound is not extensively available in public literature, this guide will enable researchers to generate such data in a systematic and reproducible manner.

Introduction to 1,2,4-Oxadiazoles in Antimicrobial Research

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of a halogenated phenyl ring, such as the 4-bromophenyl group in the target compound, is a common feature in many antimicrobial drug candidates, often enhancing their activity. Therefore, a thorough evaluation of this compound against a panel of pathogenic bacteria and fungi is a critical step in its development as a potential therapeutic agent.

Data Presentation: Summarized Antimicrobial Activity

As no specific published data for this compound was identified, the following tables are presented as templates for data collection and presentation. Representative data for structurally related bromophenyl-oxadiazole derivatives from the literature are included to illustrate the expected format and potential range of activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Reference Compounds (µg/mL)

MicroorganismThis compoundCiprofloxacinFluconazole
Staphylococcus aureus (ATCC 25923)Data to be determined0.5 - 2N/A
Escherichia coli (ATCC 25922)Data to be determined0.25 - 1N/A
Pseudomonas aeruginosa (ATCC 27853)Data to be determined1 - 4N/A
Candida albicans (ATCC 90028)Data to be determinedN/A0.25 - 1

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound (µg/mL)

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)Interpretation (Bactericidal/Bacteriostatic)
Staphylococcus aureus (ATCC 25923)From Table 1Data to be determined
Escherichia coli (ATCC 25922)From Table 1Data to be determined
Pseudomonas aeruginosa (ATCC 27853)From Table 1Data to be determined
Candida albicans (ATCC 90028)From Table 1Data to be determined

Table 3: Zone of Inhibition Diameters for this compound (mm)

MicroorganismDisc Content (µg)Zone of Inhibition (mm)
Staphylococcus aureus (ATCC 25923)30Data to be determined
Escherichia coli (ATCC 25922)30Data to be determined
Pseudomonas aeruginosa (ATCC 27853)30Data to be determined
Candida albicans (ATCC 90028)30Data to be determined

Experimental Protocols

The following are detailed protocols for the fundamental assays used to characterize the antimicrobial properties of a compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5][6]

Materials:

  • This compound (stock solution of known concentration, e.g., in DMSO)

  • Sterile 96-well microtiter plates[4]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inocula standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.[4]

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Reference antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Dispense 50 µL of sterile broth into each well of a 96-well plate.

  • Add 50 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 50 µL from the 10th column.

  • The 11th column will serve as the growth control (no compound).

  • The 12th column will serve as the sterility control (no inoculum).

  • Add 50 µL of the standardized and diluted microbial inoculum to each well from column 1 to 11. Add 50 µL of sterile broth to the 12th column.

  • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading A Prepare Compound Stock (e.g., in DMSO) E Create Serial Dilution of Compound A->E B Standardize Microbial Inoculum (0.5 McFarland) C Dilute Inoculum to ~1 x 10^6 CFU/mL B->C F Add Inoculum (50 µL/well) C->F D Dispense Broth (50 µL/well) D->E E->F G Incubate Plate (37°C, 18-24h) F->G H Visually Inspect for Turbidity G->H I Determine MIC H->I MBC_Workflow A Completed MIC Plate B Select wells: Growth Control, MIC, 2x MIC, 4x MIC A->B C Subculture Aliquots onto Agar Plates B->C D Incubate Agar Plates (37°C, 18-24h) C->D E Count Colonies (CFU) D->E F Determine MBC/MFC (≥99.9% killing) E->F Disk_Diffusion_Workflow A Prepare Standardized Inoculum (0.5 McFarland) B Uniformly Swab Inoculum onto Mueller-Hinton Agar Plate A->B D Place Disks on Agar Surface B->D C Impregnate Sterile Disks with Compound C->D E Incubate Plate (37°C, 16-24h) D->E F Measure Zone of Inhibition (mm) E->F Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Analysis A Prepare Flasks: Growth Control + Compound (MIC multiples) B Inoculate all flasks with ~5x10^5 CFU/mL bacteria A->B C Incubate with Shaking B->C D Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions D->E F Plate Dilutions on Agar E->F G Incubate Plates F->G H Count Colonies (CFU/mL) G->H I Plot log10 CFU/mL vs. Time H->I

References

Application Notes and Protocols for In Vivo Evaluation of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4][5][6] The subject of these application notes, 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole, is a novel compound with therapeutic potential. The presence of a bromophenyl group suggests that this compound may be a promising candidate for investigation as an anti-inflammatory or anticancer agent.[2][7][8][9] These notes provide detailed protocols for the in vivo evaluation of this compound in established animal models of inflammation and cancer.

Hypothesized Therapeutic Applications and Mechanisms of Action

Based on the known biological activities of structurally related 1,2,4-oxadiazole derivatives, two primary therapeutic avenues are proposed for investigation:

  • Anti-inflammatory Activity: Many oxadiazole derivatives have demonstrated potent anti-inflammatory properties.[3][5][7][8] The proposed mechanism may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1/COX-2) or the modulation of inflammatory signaling pathways like NF-κB.

  • Anticancer Activity: Various 1,2,4-oxadiazole compounds have shown significant cytotoxicity against a range of cancer cell lines.[2][4][9] Potential mechanisms include the inhibition of protein kinases, disruption of microtubule polymerization, or induction of apoptosis.

Experimental Design: Preclinical Evaluation Strategy

A phased in vivo experimental approach is recommended to systematically evaluate the therapeutic potential of this compound.

G cluster_0 Phase 1: Pharmacokinetics & Toxicology cluster_1 Phase 2: Efficacy in Disease Models cluster_2 Phase 3: Mechanism of Action Studies a Acute Toxicity (LD50) c Anti-inflammatory Model (Carrageenan-Induced Paw Edema) a->c d Anticancer Model (Xenograft Tumor Model) a->d b Pharmacokinetic Profiling (ADME) b->c b->d e Ex Vivo Analysis (Tissue Biomarkers) c->e f Histopathology c->f d->e d->f

Preclinical Experimental Workflow

Section 1: Anti-inflammatory Activity Evaluation

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model for screening compounds with acute anti-inflammatory properties.[8]

Objective: To assess the ability of this compound to reduce acute inflammation.

Animals: Male Wistar rats (180-220 g).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose)

  • Indomethacin (positive control)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize animals for at least 7 days.

  • Grouping: Randomly divide rats into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Indomethacin (10 mg/kg, oral)

    • Group III: Test Compound (10 mg/kg, oral)

    • Group IV: Test Compound (20 mg/kg, oral)

    • Group V: Test Compound (40 mg/kg, oral)

  • Dosing: Administer the vehicle, indomethacin, or test compound orally 1 hour before carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Data Presentation:

GroupDose (mg/kg)Paw Volume at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.42 ± 0.0350.6%
Test Compound100.71 ± 0.0416.5%
Test Compound200.55 ± 0.0335.3%
Test Compound400.45 ± 0.0447.1%

Note: Data are presented as mean ± SEM and are hypothetical.

Potential Signaling Pathway in Inflammation

G cluster_0 Inflammatory Stimulus (Carrageenan) cluster_1 Cellular Response cluster_2 Therapeutic Intervention cluster_3 Inflammatory Outcome Stimulus Stimulus IKK IKK Activation Stimulus->IKK NFkB NF-κB Activation IKK->NFkB COX2 COX-2 Upregulation NFkB->COX2 PGs Prostaglandins COX2->PGs Edema Edema PGs->Edema Compound 5-(4-Bromophenyl)- 3-methyl-1,2,4-oxadiazole Compound->NFkB Inhibition Compound->COX2 Inhibition

Hypothesized Anti-inflammatory Pathway

Section 2: Anticancer Activity Evaluation

Protocol 2: Human Tumor Xenograft Model in Nude Mice

This model is a gold standard for evaluating the efficacy of novel anticancer compounds in vivo.

Objective: To determine the in vivo antitumor activity of this compound against a human cancer cell line.

Animals: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)[4]

  • Matrigel

  • This compound

  • Vehicle (e.g., DMSO/Saline)

  • Doxorubicin (positive control)

  • Calipers

Procedure:

  • Cell Culture and Implantation: Culture MCF-7 cells to ~80% confluency. Inject 5 x 10^6 cells suspended in Matrigel subcutaneously into the right flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (approx. 100-150 mm³).

  • Grouping and Dosing: Randomize mice into the following groups (n=8 per group):

    • Group I: Vehicle control (i.p. injection, daily)

    • Group II: Doxorubicin (2 mg/kg, i.p., twice weekly)

    • Group III: Test Compound (25 mg/kg, i.p., daily)

    • Group IV: Test Compound (50 mg/kg, i.p., daily)

  • Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume is calculated as: (Length x Width²) / 2.

  • Endpoint: Continue treatment for 21 days or until tumors in the control group reach the maximum allowed size. Euthanize mice and excise tumors for weight measurement and further analysis (histopathology, biomarker analysis).

Data Presentation:

GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-1250 ± 150-+5.2%
Doxorubicin2450 ± 8064.0%-8.5%
Test Compound25870 ± 11030.4%+2.1%
Test Compound50620 ± 9550.4%-1.3%

Note: Data are presented as mean ± SEM and are hypothetical.

Potential Signaling Pathway in Cancer

G cluster_0 Growth Factor Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Therapeutic Intervention cluster_3 Cellular Outcome EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound 5-(4-Bromophenyl)- 3-methyl-1,2,4-oxadiazole Compound->Raf Inhibition

Hypothesized Anticancer Pathway

Pharmacokinetic and Toxicological Considerations

Prior to efficacy studies, preliminary pharmacokinetic (PK) and acute toxicity studies are crucial.

Protocol 3: Preliminary Pharmacokinetic Study

Objective: To determine the basic pharmacokinetic profile (Cmax, Tmax, T1/2, AUC) of the compound.

Animals: Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation.

Procedure:

  • Administer a single intravenous (2 mg/kg) and oral (20 mg/kg) dose of the compound.

  • Collect blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Analyze plasma concentrations using a validated LC-MS/MS method.

  • Calculate PK parameters using non-compartmental analysis.

Protocol 4: Acute Toxicity Study (LD50)

Objective: To determine the median lethal dose (LD50) and observe signs of toxicity.

Animals: Swiss albino mice (20-25 g).

Procedure:

  • Administer escalating single doses of the compound to different groups of mice.

  • Observe the animals for 14 days for mortality and clinical signs of toxicity.

  • Calculate the LD50 using a suitable statistical method (e.g., Probit analysis).

Disclaimer: These protocols are intended as a guide and should be adapted and refined based on emerging data. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols: Molecular Docking of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole with EGFR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a member of the tyrosine kinase receptor family and a critical regulator of cellular processes.[1] Its overexpression or mutation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][2] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method is instrumental in drug discovery for identifying and optimizing potential inhibitors.[4][5]

This document provides a detailed protocol for the molecular docking of a novel compound, 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole, with the EGFR kinase domain. The 1,2,4-oxadiazole scaffold has been identified in other potential EGFR inhibitors, suggesting its potential as a pharmacophore.[6][7] While specific experimental data for this exact compound is not yet available, this protocol outlines the established workflow for such an investigation.

EGFR Signaling Pathway

Activation of EGFR by its ligands, such as Epidermal Growth Factor (EGF), triggers a cascade of downstream signaling pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1] Inhibition of the EGFR kinase domain can block these signaling cascades, making it an effective anti-cancer strategy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates EGF EGF EGF->EGFR binds & activates Inhibitor 5-(4-Bromophenyl)-3-methyl- 1,2,4-oxadiazole Inhibitor->EGFR inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes AKT AKT PI3K->AKT AKT->Proliferation promotes

Caption: EGFR signaling pathway and the inhibitory action of the compound.

Molecular Docking Workflow

The process of molecular docking involves several key steps, from preparing the protein and ligand to performing the docking simulation and analyzing the results. This workflow ensures a systematic and reproducible investigation of the ligand-protein interaction.

Molecular_Docking_Workflow PDB 1. Protein Preparation (e.g., EGFR from PDB: 1M17) Grid 3. Grid Box Generation (Define binding site on EGFR) PDB->Grid Ligand 2. Ligand Preparation (5-(4-Bromophenyl)-3-methyl- 1,2,4-oxadiazole) Docking 4. Molecular Docking Simulation (e.g., AutoDock VINA) Ligand->Docking Grid->Docking Analysis 5. Analysis of Results (Binding Energy, Interactions) Docking->Analysis

Caption: A generalized workflow for molecular docking simulations.

Experimental Protocols

Protein Preparation
  • Obtain Crystal Structure: Download the 3D crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A commonly used structure is 1M17, which is co-crystallized with the inhibitor erlotinib.[1][8] Other structures like 5WB7, 5UGB, and 4R3P are also available.[9][10][11]

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Kollman charges).

    • Software such as UCSF Chimera, PyMOL, or the preparation scripts in AutoDockTools can be used for this purpose.

Ligand Preparation
  • Generate 3D Structure: Create the 3D structure of this compound using chemical drawing software like ChemDraw or Marvin Sketch.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro or the energy minimization modules in docking software suites.

  • Assign Charges and Torsion: Assign Gasteiger charges and define the rotatable bonds (torsions) for the ligand. This is a crucial step for flexible docking and is typically performed using tools like AutoDockTools.

Grid Generation
  • Define the Binding Site: The grid box defines the three-dimensional space where the docking software will search for binding poses.

  • Set Grid Parameters: The center of the grid box should be set to the active site of the EGFR kinase domain. For PDB ID 1M17, the grid center can be defined based on the position of the co-crystallized inhibitor erlotinib.[1] For example, coordinates like X = 23.24, Y = -0.4519, and Z = 56.12 have been used in previous studies.[1] The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements.

Molecular Docking Simulation
  • Select Docking Software: Utilize a validated molecular docking program such as AutoDock VINA, Glide, or GOLD.[1][4]

  • Configure Docking Parameters:

    • Set the number of binding modes to be generated.

    • Define the exhaustiveness of the search, which controls the computational effort. A higher exhaustiveness increases the probability of finding the optimal binding pose but requires more computational time.

  • Run the Simulation: Execute the docking calculation. The software will explore different conformations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.

Analysis of Results
  • Binding Energy: The primary output is the binding energy (or docking score), typically in kcal/mol. A lower (more negative) binding energy indicates a more stable protein-ligand complex and potentially higher binding affinity.[1]

  • Binding Pose and Interactions: Visualize the predicted binding poses of the ligand in the EGFR active site using software like PyMOL or UCSF Chimera. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the key amino acid residues of the EGFR active site.

  • Root Mean Square Deviation (RMSD): If a known inhibitor's crystal structure is available, the RMSD between the docked pose and the crystallographic pose can be calculated to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a good prediction.[8]

Data Presentation

The following table presents hypothetical docking results for this compound and a reference inhibitor, Erlotinib. This data is for illustrative purposes to demonstrate how results are typically summarized.

CompoundBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Interacting Residues in EGFR Active Site
This compound (Hypothetical)-8.20.58Met793, Leu718, Cys797, Leu844
Erlotinib (Reference)-8.50.21Met793, Leu718, Cys797, Thr790, Asp855

Note: The data in this table is hypothetical and serves as an example. Actual values would be obtained from the output of the docking simulation.

Conclusion

This document provides a comprehensive protocol for conducting a molecular docking study of this compound with EGFR. By following these steps, researchers can gain valuable insights into the potential binding affinity and interaction mechanisms of this and other novel compounds with EGFR, thereby aiding in the rational design of new and more effective EGFR inhibitors for cancer therapy. Further in vitro and in vivo studies would be required to validate these computational findings.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the structure-activity relationship (SAR) for analogs of 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole, focusing on their potential as anticancer agents. It includes detailed protocols for their synthesis and biological evaluation, alongside data presentation and visualizations to guide further research and development in this area.

Introduction

The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for amide and ester functionalities. Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document focuses on analogs of this compound, exploring how structural modifications influence their biological activity, particularly their efficacy as anticancer agents through mechanisms such as EGFR kinase inhibition.

Data Presentation: SAR of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine Analogs

While specific SAR data for a broad series of this compound analogs is not extensively available in a single study, the following table summarizes the anticancer activity of structurally related N-aryl-5-(substituted)-1,3,4-oxadiazol-2-amine analogs, including a 4-bromophenyl derivative. This data provides valuable insights into the structural requirements for activity in this class of compounds. The anticancer activity is presented as Growth Percent (GP) against various cancer cell lines.

Compound IDR (Substitution at position 5)Ar (N-Aryl substituent)Cancer Cell LineGrowth Percent (GP)
1 4-Chlorophenyl4-BromophenylLeukemia (SR)82.94[1]
Melanoma (SK-MEL-2)60.45[1]
Breast Cancer (MDA-MB-231/ATCC)67.42[1]
Renal Cancer (UO-31)80.02[1]
Breast Cancer (MCF7)82.97[1]
2 4-Methoxyphenyl4-Bromophenyl--
3 4-Hydroxyphenyl4-Bromophenyl--

A lower Growth Percent (GP) indicates higher anticancer activity.

Experimental Protocols

General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

A common and effective method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of amidoxime derivatives with acyl chlorides.[2]

Materials:

  • Substituted benzamidoxime

  • Substituted acyl chloride

  • Dry potassium carbonate

  • Anhydrous dichloromethane

  • Silica gel (60-120 mesh)

  • Microwave reactor

Procedure:

  • To a sealed vessel containing anhydrous dichloromethane under a dry nitrogen atmosphere, add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol).[3]

  • Dissolve the corresponding acyl chloride in anhydrous dichloromethane and add it dropwise to the stirring reaction mixture at room temperature.[3]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are completely consumed.

  • Add 1 g of silica gel to the reaction mixture and remove the solvent under reduced pressure.[3]

  • Transfer the silica-adsorbed reaction mixture to a microwave reactor and irradiate at a suitable temperature and time to facilitate cyclization.

  • After cooling, purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired 3,5-disubstituted-1,2,4-oxadiazole.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of compounds.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 2 x 10^4 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, treat the cells with various concentrations of the test compounds (typically ranging from 1 to 100 µM) and a vehicle control (0.5% DMSO).[3]

  • Incubate the plates for another 72 hours.[3]

  • Following the treatment period, add MTT solution to each well to a final concentration of 0.5 g/L and incubate for 3 hours.[3]

  • After incubation, centrifuge the plates and carefully remove the supernatant.

  • Add 200 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for EGFR Tyrosine Kinase Inhibition Assay

This assay determines the ability of the test compounds to inhibit the enzymatic activity of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a white 96-well plate, add the EGFR kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations

General Synthetic Workflow for 1,2,4-Oxadiazole Analogs

G cluster_start Starting Materials cluster_reaction Reaction & Cyclization cluster_end Final Product & Analysis Amidoxime Substituted Amidoxime Coupling Acylation Amidoxime->Coupling AcylChloride Substituted Acyl Chloride AcylChloride->Coupling Cyclization Microwave-Assisted Cyclodehydration Coupling->Cyclization Intermediate Purification Purification (Column Chromatography) Cyclization->Purification Product 5-(4-Bromophenyl)-3-methyl- 1,2,4-oxadiazole Analog Purification->Product Bioassay Biological Evaluation (e.g., Anticancer Assay) Product->Bioassay

Caption: Synthetic workflow for this compound analogs.

Logical Flow of a Cell-Based Anticancer Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cancer Cell Culture CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep Prepare Compound Dilutions Treatment Treat Cells with Compounds CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubate for 72h Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Dissolve Formazan Crystals MTT->Formazan Readout Measure Absorbance Formazan->Readout DataAnalysis Calculate IC50 Values Readout->DataAnalysis

Caption: Workflow for determining anticancer activity using the MTT assay.

Signaling Pathway Inhibition by a Kinase Inhibitor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Pathway Downstream Signaling (e.g., MAPK) EGFR->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation Inhibitor 1,2,4-Oxadiazole Analog Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-oxadiazole analog.

References

Application Notes and Protocols for High-Throughput Screening of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole scaffold is a key heterocyclic motif in medicinal chemistry, valued for its metabolic stability and its function as a bioisostere for amide and ester groups.[1] Compounds incorporating this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] High-throughput screening (HTS) offers an efficient method to systematically assess large libraries of such compounds to identify initial "hit" compounds with desired biological activities.[1] This document provides detailed application notes and protocols for the use of a specific derivative, 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole, in a representative high-throughput screening campaign focused on identifying novel anticancer agents.

While specific biological data for this compound is not extensively published, its structural components are present in molecules with demonstrated anticancer properties.[2][3] The protocols outlined below are designed for automated HTS platforms and focus on cell-based assays to evaluate cytotoxicity and the induction of apoptosis.

Chemical Properties of this compound

PropertyValueReference
CAS Number 71566-07-9[4]
Molecular Formula C₉H₇BrN₂OChemSpider
Molecular Weight 239.07 g/mol ChemSpider
Appearance White to off-white solidGeneric
Solubility Soluble in DMSOGeneric

Application Note 1: Primary High-Throughput Screening for Cytotoxicity

A primary and essential step in a drug discovery campaign is to assess the inherent cytotoxicity of compounds in a library. This allows for the early identification of compounds that exhibit non-specific toxicity and helps to prioritize those with specific biological activities at non-toxic concentrations.[1] A common and robust method for this is the use of a resazurin-based assay, which measures the metabolic activity of viable cells.

Experimental Workflow for Primary HTS

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Suspension seed_cells Seed Cells into 384-well Plates prep_cells->seed_cells prep_compounds Prepare Compound Dilution Plates add_compounds Add Compounds, Positive/Negative Controls prep_compounds->add_compounds seed_cells->add_compounds incubate_cells Incubate Plates (48-72h) add_compounds->incubate_cells add_resazurin Add Resazurin Reagent incubate_cells->add_resazurin incubate_reagent Incubate (1-4h) add_resazurin->incubate_reagent read_fluorescence Read Fluorescence (Ex/Em: 560/590 nm) incubate_reagent->read_fluorescence calculate_viability Calculate Percent Viability read_fluorescence->calculate_viability identify_hits Identify Hits (e.g., >50% Inhibition) calculate_viability->identify_hits

Workflow for the primary cytotoxicity screen.
Protocol: Cell Viability Assay (Resazurin-Based)

1. Materials and Reagents:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 384-well clear-bottom, black-walled microplates

  • This compound and library compounds dissolved in DMSO

  • Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)

  • Positive control (e.g., Staurosporine)

  • Negative control (0.5% DMSO in medium)

  • Automated liquid handling system

  • Plate reader capable of fluorescence detection (Ex/Em: ~560/590 nm)

2. Procedure:

  • Cell Seeding: Prepare a suspension of MCF-7 cells at a density of 1 x 10⁵ cells/mL. Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Addition: Prepare compound plates by diluting the library compounds, including this compound, to a screening concentration of 10 µM in cell culture medium. Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, or negative control to the appropriate wells. The final DMSO concentration should be kept below 0.5%.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Reagent Addition: Add 10 µL of resazurin solution to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence of each well using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of 590 nm.

3. Data Presentation:

Hypothetical Cytotoxicity Data for this compound

Cell Line Cancer Type Assay Type Concentration (µM) % Cell Viability
MCF-7 Breast Carcinoma Resazurin 10 45.8
A549 Lung Carcinoma Resazurin 10 62.3
HeLa Cervical Carcinoma Resazurin 10 55.1

| SW480 | Colon Carcinoma | Resazurin | 10 | 71.5 |

Application Note 2: Secondary High-Throughput Screening for Apoptosis Induction

To confirm that the cytotoxic effects observed in the primary screen are due to a specific mechanism like apoptosis, a secondary assay measuring the activity of executioner caspases (caspase-3 and -7) is employed. This helps to eliminate compounds that cause cell death through non-specific necrosis.

Hypothetical Signaling Pathway for Apoptosis Induction

G cluster_pathway Apoptosis Signaling Pathway Compound 5-(4-Bromophenyl)-3-methyl- 1,2,4-oxadiazole Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ActiveCaspase37 Active Caspase-3/7 Apoptosome->ActiveCaspase37 Cleaves Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase37 Pro-caspase-3/7 Caspase37->ActiveCaspase37 Apoptosis Apoptosis ActiveCaspase37->Apoptosis Executes

Hypothetical apoptosis induction pathway.
Protocol: Caspase-Glo® 3/7 Assay

1. Materials and Reagents:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • 384-well white-walled, clear-bottom microplates

  • Validated hit compounds from the primary screen

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Positive control (e.g., Staurosporine)

  • Negative control (0.5% DMSO in medium)

  • Automated liquid handling system

  • Plate reader capable of luminescence detection

2. Procedure:

  • Cell Seeding and Compound Addition: Follow the same procedure as the primary screening protocol (Steps 1 and 2).

  • Incubation: Incubate the plates for a shorter duration, typically 24 hours, at 37°C in a 5% CO₂ humidified incubator, as caspase activation is an earlier event in apoptosis.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature. Add 50 µL of the reagent to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate the plates at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

3. Data Presentation:

Hypothetical Caspase-3/7 Activation Data for this compound

Cell Line Cancer Type Assay Type Concentration (µM) Fold Increase in Caspase-3/7 Activity
MCF-7 Breast Carcinoma Caspase-Glo® 3/7 10 4.2
A549 Lung Carcinoma Caspase-Glo® 3/7 10 2.8
HeLa Cervical Carcinoma Caspase-Glo® 3/7 10 3.5

| SW480 | Colon Carcinoma | Caspase-Glo® 3/7 | 10 | 1.9 |

Conclusion

The provided protocols offer a robust framework for the high-throughput screening of this compound and other novel compounds for potential anticancer activity. By employing a primary cytotoxicity screen followed by a secondary mechanistic assay for apoptosis, researchers can efficiently identify and prioritize promising hit compounds for further development. The hypothetical data and pathway diagram serve as a representative example of how this compound could be profiled in an early-stage drug discovery program. Further studies would be required to elucidate the precise mechanism of action and to validate these initial findings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for the successful synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

The most widely employed method is the cyclization of an O-acyl amidoxime intermediate. This is typically a two-step process:

  • Formation of the Amidoxime: 4-Bromobenzonitrile is reacted with hydroxylamine to form 4-bromobenzamidoxime.

  • Acylation and Cyclization: The 4-bromobenzamidoxime is then acylated with an acetylating agent (like acetic anhydride or acetyl chloride), and the resulting O-acyl amidoxime undergoes cyclodehydration to form the desired 1,2,4-oxadiazole.[1][2]

Q2: I am observing a low yield in my cyclization step. What are the potential causes?

Low yields in the cyclization to form the 1,2,4-oxadiazole ring can be attributed to several factors:

  • Incomplete Acylation: The initial acylation of the amidoxime may be incomplete. Ensure you are using a sufficient excess of the acylating agent and appropriate reaction conditions.

  • Hydrolysis of the O-acyl Intermediate: The O-acyl amidoxime intermediate can be sensitive to moisture and may hydrolyze back to the amidoxime.[3] It is crucial to use anhydrous solvents and reagents.

  • Suboptimal Cyclization Conditions: The cyclodehydration step may require specific conditions to proceed efficiently. This can include elevated temperatures (refluxing in a high-boiling solvent like toluene or xylene) or the use of a suitable base (e.g., pyridine, TBAF, or a superbase system like NaOH/DMSO).[3]

  • Side Reactions: Competing side reactions can consume the starting materials or the intermediate. One common side reaction is the cleavage of the O-acyl amidoxime.[1][3]

Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?

Common impurities in the synthesis of 5-aryl-3-methyl-1,2,4-oxadiazoles include:

  • Unreacted 4-bromobenzamidoxime: This can be removed by column chromatography on silica gel.

  • Hydrolyzed O-acyl amidoxime: Similar to the starting amidoxime, this can be separated by chromatography.

  • Di-acylated amidoxime: In some cases, over-acylation can occur.

  • Isomeric byproducts: Although less common in this specific synthesis, rearrangements can sometimes lead to the formation of other heterocyclic isomers.

For purification, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be employed to obtain a highly pure product.

Q4: Can I use a one-pot procedure for this synthesis?

Yes, one-pot procedures for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and carboxylic acids or their derivatives have been reported.[2] These methods often involve in-situ activation of the carboxylic acid and subsequent cyclization without isolating the O-acyl amidoxime intermediate. While potentially more efficient, optimization of the reaction conditions is critical to minimize side reactions and maximize yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no formation of 4-bromobenzamidoxime Incomplete reaction of 4-bromobenzonitrile with hydroxylamine.Ensure the hydroxylamine hydrochloride is fully neutralized to free hydroxylamine before reacting with the nitrile. Monitor the reaction by TLC. The reaction may require gentle heating to proceed to completion.
Low yield of this compound Inefficient cyclization of the O-acetylated amidoxime intermediate.The cyclization step often requires heating. Refluxing in a solvent like pyridine or toluene can promote the reaction. Alternatively, consider using a stronger dehydrating agent or a different base to facilitate the ring closure.
Hydrolysis of the O-acyl amidoxime intermediate.[3]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Presence of a significant amount of unreacted 4-bromobenzamidoxime in the final product Incomplete acylation or insufficient heating during cyclization.Increase the amount of acetic anhydride used. Ensure the reaction is heated for a sufficient amount of time at an appropriate temperature to drive the cyclization to completion.
Formation of an unexpected isomer (e.g., from Boulton-Katritzky rearrangement) While less common for this specific structure, thermal or acid-catalyzed rearrangement of the 1,2,4-oxadiazole ring can occur.Avoid unnecessarily high temperatures or acidic conditions during workup and purification. Maintain neutral pH during extraction and purification steps.
Difficulty in removing the solvent (e.g., DMSO) after the reaction High boiling point of the solvent.After the reaction, dilute the mixture with a large volume of water and extract the product with a water-immiscible organic solvent like ethyl acetate. Wash the organic layer multiple times with brine to remove residual DMSO.

Experimental Protocols

Synthesis of 4-bromobenzamidoxime from 4-bromobenzonitrile

A detailed protocol for the synthesis of the amidoxime precursor is crucial for the overall success of the synthesis.

Parameter Value
Reactants 4-Bromobenzonitrile, Hydroxylamine hydrochloride, Sodium carbonate
Solvent Aqueous Ethanol
Temperature Reflux
Reaction Time 4-6 hours
Work-up Cooling, filtration, and washing with water
Typical Yield 85-95%

Procedure:

  • To a solution of hydroxylamine hydrochloride (1.2 eq) in water, add sodium carbonate (0.6 eq) in portions until the effervescence ceases.

  • Add a solution of 4-bromobenzonitrile (1.0 eq) in ethanol.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.

  • Dry the solid under vacuum to obtain 4-bromobenzamidoxime.

Synthesis of this compound

This step involves the acylation of the amidoxime followed by cyclization.

Parameter Value
Reactants 4-Bromobenzamidoxime, Acetic anhydride
Solvent Pyridine or Toluene
Temperature Reflux
Reaction Time 2-4 hours
Work-up Removal of solvent, extraction with an organic solvent, washing, and drying
Purification Column chromatography on silica gel (Hexane/Ethyl Acetate gradient) or recrystallization
Typical Yield 70-85%

Procedure:

  • Dissolve 4-bromobenzamidoxime (1.0 eq) in pyridine or toluene.

  • Add acetic anhydride (1.5 - 2.0 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound as a solid.

Visualizing the Synthesis and Troubleshooting

Reaction Pathway

Reaction_Pathway 4-Bromobenzonitrile 4-Bromobenzonitrile 4-Bromobenzamidoxime 4-Bromobenzamidoxime 4-Bromobenzonitrile->4-Bromobenzamidoxime Step 1 Hydroxylamine Hydroxylamine Hydroxylamine->4-Bromobenzamidoxime O-Acyl Amidoxime Intermediate O-Acyl Amidoxime Intermediate 4-Bromobenzamidoxime->O-Acyl Amidoxime Intermediate Step 2a: Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->O-Acyl Amidoxime Intermediate This compound This compound O-Acyl Amidoxime Intermediate->this compound Step 2b: Cyclization

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step1 Analyze Step 1: Amidoxime Formation Start->Check_Step1 Check_Step2 Analyze Step 2: Cyclization Start->Check_Step2 Step1_Issue Incomplete reaction? Side products? Check_Step1->Step1_Issue Step2_Issue Incomplete cyclization? Intermediate hydrolysis? Rearrangement? Check_Step2->Step2_Issue Solution1 Optimize Step 1: - Check hydroxylamine activation - Adjust temperature/time Step1_Issue->Solution1 Solution2 Optimize Step 2: - Use anhydrous conditions - Increase temperature - Change base/solvent Step2_Issue->Solution2 Purification Optimize Purification: - Adjust chromatography gradient - Attempt recrystallization Solution1->Purification Solution2->Purification End Improved Synthesis Purification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

A1: Common impurities often originate from starting materials or side reactions. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the reaction of amidoximes with acylating agents. Potential impurities include:

  • Unreacted 4-Bromobenzamidoxime: The starting amidoxime.

  • Unreacted Acylating Agent: Such as acetic anhydride or acetyl chloride.

  • Diacyl or Triacyl Adducts: From over-acylation of the amidoxime.

  • Hydrolysis Products: Such as 4-bromobenzoic acid or acetamide, especially during aqueous workup.

  • Isomeric Byproducts: Depending on the reaction conditions, other heterocyclic isomers might form in small quantities.

Q2: My crude product is an oil or a gum. How can I solidify it for easier purification?

A2: An oily product often indicates the presence of residual solvents or impurities. Here are some effective techniques:

  • Trituration: Stir the crude oil vigorously with a solvent in which your product is insoluble, but the impurities are soluble. Good starting solvents include hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes. This process can often induce crystallization.

  • Solvent Evaporation with a Co-solvent: If high-boiling solvents like DMF or DMSO were used, they can be removed by dissolving the oil in a volatile solvent (e.g., dichloromethane) and then adding a non-polar co-solvent like toluene. Evaporate the mixture under reduced pressure. Toluene forms an azeotrope with many high-boiling solvents, aiding their removal and potentially leaving a solid product.

Q3: How do I choose the best purification method: recrystallization or column chromatography?

A3: The choice depends on the purity of your crude product and the nature of the impurities.

  • Recrystallization is ideal for crude products that are relatively pure (>85-90%) and solid. It is a highly effective method for removing small amounts of impurities, provided a suitable solvent is found.

  • Column Chromatography is more suitable for complex mixtures with multiple components or when impurities have similar solubility to the product. It is the preferred method for separating compounds with different polarities.

Troubleshooting Guides

Issue 1: Poor Separation in Column Chromatography

Question: My product co-elutes with an impurity during column chromatography. How can I improve the separation?

Answer: This is a common challenge when dealing with compounds of similar polarity. Here are several strategies to enhance resolution:

  • Optimize the Solvent System:

    • For non-polar to moderately polar compounds like this oxadiazole, start with a hexane/ethyl acetate or petroleum ether/dichloromethane system.

    • Fine-tune the polarity by making small, incremental changes to the solvent ratio. Using a shallower gradient or running the column isocratically with a lower polarity eluent can improve separation.

    • For aromatic heterocycles, trying different solvent systems like methanol/DCM or acetone/chloroform can sometimes provide better separation.

  • Adjust the Stationary Phase:

    • If you are using silica gel, which is acidic, and your compound is sensitive, consider switching to neutral or basic alumina.

    • For challenging separations, a different stationary phase like Florisil or reverse-phase silica (C18) might provide the necessary selectivity.

  • Improve Technique:

    • Ensure your sample is loaded onto the column in a narrow band using a minimal amount of solvent. Dry loading, where the crude product is pre-adsorbed onto a small amount of silica, can significantly improve resolution.

Issue 2: Low Recovery After Recrystallization

Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

Answer: Low recovery is often due to using too much solvent or choosing a suboptimal solvent system.

  • Select the Right Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold. Test solubility in small vials before committing your entire batch.

  • Use a Solvent Pair: If a single solvent isn't effective, use a two-solvent system (one "good" solvent where the compound is soluble, and one "bad" solvent where it is not). Dissolve the compound in a minimum amount of the hot "good" solvent, then add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve your compound. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Ensure Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals. Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath, promotes the growth of larger, purer crystals.

Data Presentation: Purification Parameters

The following tables provide suggested starting conditions for the purification of this compound. These are based on general principles for aromatic heterocyclic compounds and should be optimized for your specific crude mixture.

Table 1: Suggested Solvent Systems for Recrystallization

Solvent/Solvent SystemExpected Solubility BehaviorNotes
EthanolModerately soluble when hot, less soluble when cold.A good starting point for many aromatic compounds.
IsopropanolSimilar to ethanol, may offer different selectivity.
Ethyl Acetate / HexaneSoluble in hot ethyl acetate; insoluble in hexane.A common and effective solvent pair for tuning polarity.
TolueneGood for less polar compounds; may require slow cooling.Often yields high-quality crystals for aromatic systems.
Chloroform / HexaneA reported system for recrystallizing similar oxadiazole derivatives.

Table 2: Suggested Conditions for Column Chromatography

Stationary PhaseMobile Phase (Eluent)Expected Elution Profile
Silica GelHexane / Ethyl Acetate (Gradient: 100:0 to 80:20)The product is expected to be moderately polar. Start with low polarity and gradually increase.
Silica GelPetroleum Ether / Dichloromethane (Gradient)An alternative non-polar/polar system that can offer different selectivity.
Alumina (Neutral)Hexane / Ethyl Acetate (Gradient)Useful if the compound shows instability on acidic silica gel.
Reverse-Phase (C18)Water / Acetonitrile (Gradient)For highly polar impurities that are difficult to remove on normal phase silica.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.2-0.4 for good separation.

  • Column Packing: Prepare a glass column packed with silica gel (or another chosen stationary phase). The weight of the adsorbent should be 20-50 times the weight of your crude sample. Wet the column with the initial, least polar eluent.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica bed. Alternatively, perform dry loading by pre-adsorbing your compound onto a small amount of silica.

  • Elution: Begin eluting the column with your starting solvent system. Apply gentle positive pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the solid when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil with stirring. Continue adding the minimum amount of hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow Crude Crude Product (this compound) Analysis Initial Analysis (TLC, NMR) Crude->Analysis IsSolid Is the product a solid? Analysis->IsSolid Recrystallization Recrystallization IsSolid->Recrystallization Yes (>85% Pure) Column Column Chromatography IsSolid->Column Yes (<85% Pure) Trituration Trituration / Solidification IsSolid->Trituration No (Oily) Pure Pure Product Recrystallization->Pure Column->Pure Trituration->IsSolid

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography Start Problem: Poor Separation in Column Q1 Are Rf values of spots too close together? Start->Q1 A1_Yes Decrease Eluent Polarity (e.g., more Hexane) Q1->A1_Yes Yes A1_No Are spots streaking or tailing? Q1->A1_No No End Separation Improved A1_Yes->End A2_Yes Add Modifier (e.g., 0.1% TEA for basic spots) or Change Stationary Phase A1_No->A2_Yes A2_No Is resolution still poor? A2_Yes->A2_No Yes A2_Yes->End A3_Yes Try a Different Solvent System (e.g., DCM/Methanol) A2_No->A3_Yes Yes A3_Yes->End

Caption: Troubleshooting logic for column chromatography separation issues.

Technical Support Center: Synthesis of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most widely employed method is the cyclization of an O-acylamidoxime intermediate. This intermediate is formed by the reaction of acetamidoxime with 4-bromobenzoyl chloride or a related activated carboxylic acid derivative.

Q2: What are the key factors influencing the yield of the reaction?

A2: Several factors can significantly impact the yield, including the choice of solvent, the base used for the initial acylation and subsequent cyclization, the reaction temperature, and the reaction time. One-pot procedures and microwave-assisted synthesis have been shown to improve yields in related preparations.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Common impurities may include unreacted starting materials (acetamidoxime and 4-bromobenzoic acid/chloride), the intermediate O-acylamidoxime, and byproducts from side reactions. A prevalent byproduct is the cleavage of the O-acylamidoxime, leading back to the amidoxime and a nitrile.[1]

Q4: Which purification techniques are most effective for isolating the final product?

A4: The primary methods for purification are column chromatography on silica gel and recrystallization. The choice of technique depends on the impurity profile and the scale of the reaction.

Troubleshooting Guides

Low or No Product Yield
Observation Potential Cause Suggested Solution
Starting materials remain unreacted. Inadequate activation of 4-bromobenzoic acid.If using the carboxylic acid, ensure your coupling reagent (e.g., EDC, DCC, T3P) is fresh and used in the correct stoichiometric amount. Alternatively, start with the more reactive 4-bromobenzoyl chloride.
Low reaction temperature.For the cyclization step, ensure the temperature is high enough to promote the dehydration of the O-acylamidoxime intermediate. Refluxing in a high-boiling solvent like toluene or xylene is often effective.
Intermediate O-acylamidoxime is isolated, but cyclization fails. Insufficient temperature for cyclodehydration.Increase the reaction temperature or consider using a microwave reactor to facilitate the cyclization.
Decomposition of the intermediate.Avoid overly harsh basic or acidic conditions during the workup of the intermediate.
Reaction mixture is a complex mixture of products. Side reactions are occurring.Consider a one-pot synthesis to minimize the isolation of the potentially unstable O-acylamidoxime. Also, ensure the reaction is performed under an inert atmosphere if reagents are sensitive to air or moisture.
Product Purity Issues
Observation Potential Cause Suggested Solution
Presence of starting materials in the final product. Incomplete reaction.Increase the reaction time or temperature. Ensure the stoichiometry of the reactants is correct.
Inefficient purification.Optimize the solvent system for column chromatography to achieve better separation. For recrystallization, screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.
Broad or multiple spots on TLC. Presence of byproducts.The primary byproduct is often the starting amidoxime from the cleavage of the intermediate. A thorough purification by column chromatography is recommended.
Oiling out during recrystallization. The chosen solvent is not ideal.Try a different solvent or a solvent mixture. Adding a seed crystal of the pure compound can sometimes induce crystallization.

Experimental Protocols

Protocol 1: Two-Step Synthesis via O-Acylamidoxime Intermediate

Step 1: Synthesis of O-(4-bromobenzoyl)acetamidoxime

  • Dissolve acetamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a base (e.g., pyridine, triethylamine) (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.0 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acylamidoxime.

Step 2: Cyclization to this compound

  • Dissolve the crude O-acylamidoxime in a high-boiling point solvent such as toluene or xylene.

  • Heat the solution to reflux (typically 110-140 °C) for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Protocol 2: One-Pot Synthesis
  • To a suspension of a base (e.g., powdered sodium hydroxide) in a solvent like DMSO, add acetamidoxime (1.0 eq) and an activated form of 4-bromobenzoic acid, such as its methyl or ethyl ester (1.2 eq).

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for 3,5-Disubstituted-1,2,4-Oxadiazoles

Synthetic RouteKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)AdvantagesDisadvantages
Two-Step (Amidoxime & Acyl Chloride)Amidoxime, Acyl Chloride, Base1-16 hRoom Temp. to Reflux60-95%High yields, well-established, broad substrate scope.Requires pre-synthesis and isolation of amidoximes, multi-step process.
One-Pot (Amidoxime & Carboxylic Acid/Ester)Amidoxime, Carboxylic Acid/Ester, Coupling Agent/Base4-24 hRoom Temp.11-90%Streamlined process, avoids isolation of intermediate.Yields can be variable, may require specific activating agents or superbase conditions.[2]
Microwave-Assisted SynthesisAmidoxime, Acyl Chloride/Ester, Catalyst~10 minElevated40-90%Remarkably short reaction times, often high yields.[2]Requires specialized microwave reactor equipment.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Acetamidoxime Acetamidoxime Reaction_Vessel Reaction Acetamidoxime->Reaction_Vessel 4-Bromobenzoyl_Chloride 4-Bromobenzoyl_Chloride 4-Bromobenzoyl_Chloride->Reaction_Vessel Crude_Product Crude_Product Reaction_Vessel->Crude_Product Cyclization Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product troubleshooting_logic Start Start Low_Yield Low Yield? Start->Low_Yield Purity_Issue Purity Issue? Low_Yield->Purity_Issue No Check_Temp_Time Increase Temperature/Time Low_Yield->Check_Temp_Time Yes Optimize_Purification Optimize Chromatography/Recrystallization Purity_Issue->Optimize_Purification Yes End End Purity_Issue->End No Check_Reagents Verify Reagent Activity Check_Temp_Time->Check_Reagents Check_Reagents->Purity_Issue Optimize_Purification->End

References

"stability of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole in different solvents and buffers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in different pH conditions?

A1: While specific stability data for this compound is not extensively available, studies on similar 1,2,4-oxadiazole derivatives suggest that the compound is most stable in a pH range of 3-5.[1][2] Stability is expected to decrease in more acidic (pH < 3) or alkaline (pH > 5) conditions due to the potential for acid-catalyzed or base-mediated hydrolysis of the oxadiazole ring.[1][2]

Q2: What are the likely degradation pathways for this compound?

A2: The degradation of the 1,2,4-oxadiazole ring is the primary concern. At low pH, the nitrogen atom at position 4 of the oxadiazole ring can be protonated, making the ring susceptible to nucleophilic attack and subsequent ring opening.[1][2] At high pH, direct nucleophilic attack on the carbon atoms of the ring can occur, also leading to ring cleavage.[1][2] The presence of a proton donor, like water, can facilitate these degradation processes.[1][2]

Q3: Are there any known issues with the solubility of this compound?

A3: The solubility of 1,3,4-oxadiazole derivatives can be influenced by the nature of the substituents on the heterocyclic ring.[3] Given the presence of a bromophenyl group, this compound is likely to have limited aqueous solubility and better solubility in organic solvents. For aqueous buffers, the use of co-solvents such as acetonitrile or DMSO may be necessary.

Q4: How should I prepare stock solutions of this compound to ensure stability?

A4: It is recommended to prepare stock solutions in a high-quality, dry (anhydrous) organic solvent such as DMSO or ethanol. To minimize degradation, store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light. For aqueous experiments, dilute the stock solution into your aqueous buffer immediately before use.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or concentration over time in aqueous buffer. The pH of the buffer may be outside the optimal stability range (pH 3-5). The compound may be degrading due to hydrolysis.Adjust the buffer pH to be within the 3-5 range. Prepare fresh dilutions from a stable stock solution immediately before each experiment. Consider using a co-solvent like acetonitrile to potentially improve stability in aqueous media.[1][2]
Precipitation of the compound in aqueous buffer. The compound has low aqueous solubility.Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring the final co-solvent concentration is compatible with your experimental system. Sonication may also help to dissolve the compound.
Inconsistent experimental results. This could be due to compound degradation during storage or handling. The compound may also be sensitive to light (photolysis).Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or covering containers with aluminum foil. Perform a forced degradation study to understand the compound's sensitivity to light, heat, and oxidative stress.[4]

Experimental Protocols

Protocol for Evaluating the pH Stability of this compound

This protocol outlines a general procedure for assessing the stability of the compound in different pH buffers.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers)

  • HPLC or LC-MS system with a suitable C18 column

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Sample Preparation: For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL. The final concentration of acetonitrile should be kept low and consistent across all samples.

  • Incubation: Incubate the prepared samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours). Also, keep a set of samples at the initial time point (t=0) for baseline measurement.

  • Sample Analysis: At each time point, withdraw an aliquot from each sample and analyze it by a validated stability-indicating HPLC or LC-MS method to determine the remaining concentration of the parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point for each pH condition. This data can be used to determine the degradation rate and half-life of the compound at different pH values.

Visualizations

Below are diagrams illustrating key concepts related to the stability and analysis of this compound.

degradation_pathway cluster_acid Low pH (Acidic) cluster_base High pH (Alkaline) Compound_A 5-(4-Bromophenyl)-3-methyl- 1,2,4-oxadiazole Protonation Protonation of N-4 Compound_A->Protonation H+ Ring_Opening_A Nucleophilic Attack & Ring Opening Protonation->Ring_Opening_A H2O Degradation_Product_A Degradation Products Ring_Opening_A->Degradation_Product_A Compound_B 5-(4-Bromophenyl)-3-methyl- 1,2,4-oxadiazole Nucleophilic_Attack Nucleophilic Attack Compound_B->Nucleophilic_Attack OH- Ring_Opening_B Ring Opening Nucleophilic_Attack->Ring_Opening_B H2O Degradation_Product_B Degradation Products Ring_Opening_B->Degradation_Product_B experimental_workflow Start Start: Prepare Stock Solution (1 mg/mL in Acetonitrile) Dilute Dilute stock into buffers of varying pH (2-10) Start->Dilute Incubate Incubate samples at 40°C Dilute->Incubate Sample Withdraw aliquots at t = 0, 24, 48, 72h Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Data Calculate % remaining and degradation rate Analyze->Data End End: Determine pH stability profile Data->End

References

"minimizing off-target effects of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole in cell-based assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing off-target effects of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential on-target and off-target effects of this compound?

A1: The precise on-target activity of this compound may vary depending on the context of your research. However, based on the activities of structurally similar 1,2,4-oxadiazole derivatives, this compound is likely being investigated for anticancer, anti-inflammatory, or antimicrobial properties.

Potential off-target effects are a critical consideration for any small molecule inhibitor. While specific off-target interactions for this exact compound are not extensively documented in publicly available literature, related oxadiazole compounds have been shown to interact with a range of biological molecules. It is crucial to experimentally determine the selectivity profile in your specific assay.

Q2: How can I distinguish between on-target, off-target, and cytotoxic effects in my cell-based assay?

A2: Differentiating these effects is a key step in validating your results.

  • On-target effects should correlate with the intended biological hypothesis. For example, if the compound is designed to inhibit a specific kinase, you should observe a downstream effect in the corresponding signaling pathway.

  • Off-target effects may manifest as unexpected cellular phenotypes that are not readily explained by the intended mechanism of action.

  • Cytotoxicity is a general decline in cell health and viability, which can be an off-target effect or a consequence of potent on-target activity.

A combination of dose-response studies, the use of inactive control compounds (if available), and orthogonal assays are essential to dissect these different effects.

Q3: What is a suitable starting concentration range for this compound in a new cell-based assay?

A3: For a novel compound, it is recommended to perform a broad dose-response experiment. A starting range from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM) is advisable. This will help in identifying the optimal concentration for the desired on-target effect while minimizing cytotoxicity. For many oxadiazole derivatives, biological activity is often observed in the micromolar range.

Q4: Why are my results with this compound inconsistent between experiments?

A4: Inconsistent results in cell-based assays can arise from several factors, including:

  • Cell passage number: Use cells with a consistent and low passage number.

  • Cell seeding density: Ensure a homogenous cell suspension and consistent seeding density.

  • Compound stability: The compound may degrade in culture medium over time. Consider refreshing the medium with a new compound for long-term experiments.

  • Solvent concentration: Keep the final concentration of the solvent (e.g., DMSO) low and consistent across all wells, including controls.

  • Pipetting errors: Ensure proper calibration and consistent use of pipettes.

Troubleshooting Guides

Problem 1: Unexpected Cell Morphology Changes or Cytotoxicity

Symptoms:

  • Cells are rounding up and detaching from the culture plate.

  • Significant decrease in cell viability at concentrations where on-target effects are expected.

  • Observable signs of cellular stress, such as vacuolization or membrane blebbing.

Possible Causes and Solutions:

Possible Cause Solution
High Compound Concentration Perform a detailed dose-response curve to identify the optimal non-toxic concentration.
Solvent Toxicity Ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%) and is consistent across all experimental and control wells.
On-Target Effect on Cell Viability Investigate if the intended target is crucial for cell survival or adhesion.
Off-Target Cytotoxicity Use an orthogonal assay to confirm cytotoxicity (e.g., if using an MTT assay, confirm with a trypan blue exclusion assay).
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation. If observed, consider using a lower concentration or a different solvent system.

Experimental Workflow for Troubleshooting Morphological Changes

G observe Observe Unexpected Morphological Changes dose_response Perform Dose-Response and Time-Course observe->dose_response check_solvent Verify Solvent Concentration observe->check_solvent orthogonal_assay Use Orthogonal Viability Assay dose_response->orthogonal_assay inactive_control Test Inactive Control Compound dose_response->inactive_control analyze Analyze Results check_solvent->analyze orthogonal_assay->analyze inactive_control->analyze G Compound 5-(4-Bromophenyl)-3-methyl- 1,2,4-oxadiazole OnTarget Intended Target Compound->OnTarget Inhibits OffTarget Off-Target Kinase Compound->OffTarget Inhibits DownstreamOn On-Target Pathway OnTarget->DownstreamOn Regulates DownstreamOff Off-Target Pathway OffTarget->DownstreamOff Regulates PhenotypeOn Desired Phenotype DownstreamOn->PhenotypeOn PhenotypeOff Undesired Phenotype DownstreamOff->PhenotypeOff

Technical Support Center: Optimization of Dosage and Administration of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dosage and administration of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole for in vivo studies. The following information is based on general principles for poorly soluble small molecules and data from related oxadiazole derivatives, and should be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting dose for this compound in a mouse model?

A1: For novel compounds with limited in vivo data, a dose-finding study is crucial. Based on studies of other oxadiazole derivatives, a starting dose in the range of 1-10 mg/kg could be considered for initial efficacy and toxicity assessments. For example, a sub-acute toxicity study of bromo-substituted 1,3,4-oxadiazole derivatives in rats used doses ranging from 1.25 to 10 mg/kg.[1] An acute toxicity study for other derivatives showed no lethality at doses up to 2000 mg/kg, suggesting a potentially wide therapeutic window.[1]

Q2: What is the best route of administration for this compound?

A2: The optimal route of administration depends on the experimental goals and the compound's physicochemical properties. Oral (p.o.) and intraperitoneal (i.p.) injections are common for preclinical studies. Some 1,2,4-oxadiazole derivatives have shown oral bioavailability.[2][3] However, given that many oxadiazole derivatives are poorly water-soluble, ensuring adequate absorption after oral administration can be challenging.[4][5][6][7][8] Intraperitoneal injection can offer more direct systemic exposure.

Q3: How can I formulate this compound for in vivo administration, given its likely poor water solubility?

A3: Due to its hydrophobic nature, this compound will likely require a specific formulation to ensure its bioavailability.[4][5][6][7][8] Common strategies include creating a suspension or using co-solvents. A popular vehicle for oral administration of insoluble compounds is an aqueous suspension containing a suspending agent like carboxymethylcellulose (CMC).[9] For both oral and intraperitoneal routes, a solution using a co-solvent system can be employed. A common approach is to dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as saline or polyethylene glycol (PEG).[10]

Q4: What are the potential toxicities or side effects to monitor in animals?

A4: While some studies on halogenated oxadiazole derivatives have shown a good safety profile with LD50 values exceeding 2000 mg/kg in acute toxicity tests[1], it is essential to monitor for any signs of toxicity. General health monitoring should include body weight changes, food and water intake, changes in behavior (e.g., lethargy, agitation), and any signs of distress. For some vehicles, such as DMSO, propylene glycol, and PEG-400, motor impairment has been observed, especially after intraperitoneal administration.[11] Therefore, vehicle-only control groups are critical.

Troubleshooting Guides

Issue 1: Compound Precipitation in Formulation

  • Problem: The formulated compound is cloudy or shows visible precipitate, which can lead to inaccurate dosing and low bioavailability.[9]

  • Troubleshooting Steps:

    • Verify Solubility: Confirm the solubility of the compound in your chosen vehicle.

    • Optimize Co-solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration is within a non-toxic range (typically <10% for in vivo studies).[10]

    • Particle Size Reduction: For suspensions, reducing the particle size through techniques like micronization can improve the dissolution rate.[9]

    • Try Alternative Vehicles: Consider other formulation strategies such as lipid-based formulations or cyclodextrins to enhance solubility.[9][10]

Issue 2: Lack of Efficacy in In Vivo Experiments

  • Problem: The compound does not show the expected biological effect in vivo.

  • Troubleshooting Steps:

    • Assess Bioavailability: The lack of efficacy could be due to poor absorption. Consider conducting a preliminary pharmacokinetic study to determine the compound's concentration in plasma over time.

    • Check Formulation Stability: The compound might be degrading in the vehicle. Assess the stability of your formulation over the duration of the experiment.[9]

    • Increase the Dose: If no toxicity is observed, a dose-escalation study may be warranted.

    • Change Administration Route: If oral bioavailability is low, switching to an intraperitoneal or intravenous route might be necessary to achieve therapeutic concentrations.

Issue 3: Unexpected Animal Toxicity

  • Problem: Animals are showing adverse effects not anticipated from in vitro studies.

  • Troubleshooting Steps:

    • Evaluate Vehicle Toxicity: The vehicle itself can cause adverse effects. Always include a vehicle-only control group to distinguish between compound- and vehicle-related toxicity.[9][10] High concentrations of co-solvents like DMSO, ethanol, or propylene glycol can cause irritation or systemic toxicity.[10]

    • Reduce the Dose: Perform a dose-response assessment to determine if the toxic effects are dose-dependent.

    • Monitor for Metabolite Toxicity: The toxic effects could be due to a metabolite of the parent compound.

    • Conduct Histopathology: At the end of the study, a histopathological examination of major organs can help identify any organ-specific toxicity.

Data Presentation

Table 1: Summary of In Vivo Data for Structurally Related Oxadiazole Derivatives

Compound ClassAnimal ModelAdministration RouteDosage RangeObserved Effects & Notes
1,3,4-Oxadiazole Derivatives[12]Swiss albino miceOralNot specifiedFound to be safe in acute oral toxicity study and effective in reducing tumor size in a DLA-induced solid tumor model.
Halogenated 1,3,4-Oxadiazole Derivatives[1]RatsOralAcute: 2000 mg/kg; Sub-acute: 1.25-10 mg/kgLD50 > 2000 mg/kg. No significant signs of toxicity in acute or sub-acute studies.
1,2,4-Oxadiazole Derivative[3]MouseOralNot specifiedReported to be orally bioavailable with a long half-life.
1,2,4-Oxadiazole Derivative[13]Male miceOral< 400 mg/kgNo evidence of acute toxicity or death observed.

Experimental Protocols

Protocol 1: Preparation of a Suspension for Oral Administration

  • Weigh the required amount of this compound.

  • To improve wettability, form a paste by adding a small amount of a surfactant (e.g., 1-2% Tween 80).

  • Gradually add the aqueous vehicle (e.g., 0.5% CMC in sterile water) while triturating or vortexing to achieve a uniform suspension.[9]

  • Ensure the suspension is continuously mixed during dosing to maintain homogeneity.

Protocol 2: Preparation of a Solution for Intraperitoneal Injection

  • Dissolve the desired amount of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Slowly add the aqueous component (e.g., saline or PBS) to the dissolved compound while vortexing to prevent precipitation.

  • The final concentration of the organic solvent should be kept to a minimum (ideally ≤10% v/v) to avoid vehicle-related toxicity.[10]

  • Visually inspect the final solution for any signs of precipitation before administration.

Mandatory Visualization

experimental_workflow General In Vivo Study Workflow cluster_preclinical Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment solubility Solubility Assessment formulation Formulation Development solubility->formulation Select Vehicle acute_tox Acute Toxicity Study formulation->acute_tox Determine MTD dosing Dosing & Administration acute_tox->dosing Select Doses monitoring Animal Monitoring dosing->monitoring data_collection Data Collection monitoring->data_collection histopathology Histopathology monitoring->histopathology pk_analysis Pharmacokinetic Analysis data_collection->pk_analysis pd_analysis Pharmacodynamic Analysis data_collection->pd_analysis

Caption: General workflow for an in vivo study.

troubleshooting_workflow Troubleshooting In Vivo Experiments cluster_efficacy Efficacy Issues cluster_toxicity Toxicity Issues start Unexpected Result? is_efficacy Lack of Efficacy? start->is_efficacy check_formulation Check Formulation Stability check_pk Assess Pharmacokinetics check_formulation->check_pk increase_dose Increase Dose check_pk->increase_dose change_route Change Administration Route increase_dose->change_route vehicle_control Evaluate Vehicle Toxicity reduce_dose Reduce Dose vehicle_control->reduce_dose check_metabolites Consider Metabolite Toxicity reduce_dose->check_metabolites is_efficacy->check_formulation Yes is_toxicity Unexpected Toxicity? is_efficacy->is_toxicity No is_toxicity->vehicle_control Yes

Caption: Troubleshooting decision tree for in vivo experiments.

References

"interpreting unexpected results in 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole. The information is designed to help interpret unexpected results and address common issues encountered during synthesis, purification, characterization, and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles is the coupling of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration.[1][2][3] For this compound, this typically involves the reaction of acetamidoxime with 4-bromobenzoyl chloride or a related activated form of 4-bromobenzoic acid.

Q2: My synthesis of this compound resulted in a very low yield. What are the potential causes?

A2: Low yields can arise from several factors. One common issue is the incomplete cyclodehydration of the O-acylamidoxime intermediate.[4] Another possibility is the use of inappropriate reaction conditions, such as temperature or base, which can lead to side reactions. The presence of moisture can also hydrolyze starting materials or intermediates.

Q3: I am observing an unexpected peak in the 1H NMR spectrum of my purified product. What could it be?

A3: An unexpected peak could be a solvent residue or a common byproduct. If you used a base for cyclization, it's possible some of the O-acylamidoxime intermediate remains.[4] Additionally, 1,2,4-oxadiazoles can be susceptible to ring-opening under certain conditions, especially with strong nucleophiles or harsh pH, which could lead to degradation products.[5]

Q4: Is this compound stable in solution?

A4: The stability of 1,2,4-oxadiazoles in solution is pH-dependent. They generally exhibit maximum stability in a pH range of 3-5.[5] In highly acidic or basic conditions, the oxadiazole ring can undergo hydrolytic cleavage.[5] For biological assays, it is crucial to consider the pH of the buffer.

Q5: My compound shows lower than expected biological activity. What should I check?

A5: First, confirm the purity and identity of your compound using analytical techniques like NMR and mass spectrometry. Poor solubility can also lead to apparently low activity; consider using a different solvent or formulation. Finally, assess the stability of the compound under your specific assay conditions (pH, temperature, incubation time), as degradation could be a factor.[5]

Troubleshooting Guides

Guide 1: Low or No Product Yield in Synthesis

This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.

Symptom Possible Cause Suggested Action
No product formation, starting materials remain.Inefficient activation of 4-bromobenzoic acid.Ensure your activating agent (e.g., SOCl2, EDCI) is fresh and used under anhydrous conditions.
Low reaction temperature.Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Low yield, presence of O-acylamidoxime intermediate.Incomplete cyclodehydration.Increase the temperature or prolong the reaction time for the cyclization step. Consider using a different dehydrating agent or base.[4]
Hydrolysis of intermediates.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Complex mixture of products.Side reactions due to harsh conditions.Attempt the reaction under milder conditions (e.g., lower temperature, weaker base).

Troubleshooting Workflow for Low Synthetic Yield

low_yield_troubleshooting start Low or No Yield check_sm Analyze reaction mixture (TLC, LC-MS) start->check_sm sm_present Starting materials present? check_sm->sm_present intermediate_present O-acylamidoxime intermediate present? sm_present->intermediate_present No action1 Improve activation of 4-bromobenzoic acid or increase reaction temperature. sm_present->action1 Yes complex_mixture Complex mixture? intermediate_present->complex_mixture No action2 Optimize cyclodehydration: - Increase temperature/time - Change dehydrating agent/base intermediate_present->action2 Yes action3 Use milder reaction conditions: - Lower temperature - Weaker base complex_mixture->action3 Yes action4 Ensure anhydrous conditions and inert atmosphere. complex_mixture->action4 No synthesis_pathway cluster_synthesis Synthesis Pathway cluster_issues Potential Issues Acetamidoxime Acetamidoxime O-Acylamidoxime Intermediate O-Acylamidoxime Intermediate Acetamidoxime->O-Acylamidoxime Intermediate Acylation 4-Bromobenzoyl Chloride 4-Bromobenzoyl Chloride 4-Bromobenzoyl Chloride->O-Acylamidoxime Intermediate Hydrolysis Hydrolysis 4-Bromobenzoyl Chloride->Hydrolysis This compound This compound O-Acylamidoxime Intermediate->this compound Cyclodehydration Incomplete Cyclization Incomplete Cyclization O-Acylamidoxime Intermediate->Incomplete Cyclization Ring Opening Ring Opening This compound->Ring Opening (harsh pH)

References

Technical Support Center: Overcoming Resistance to 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole is a novel investigational compound. The information provided below is based on the known mechanisms of action and resistance patterns of similar small molecule inhibitors in the 1,2,4-oxadiazole class and other kinase inhibitors. This guide is intended to support researchers in hypothesis generation and troubleshooting for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action of this compound?

Based on the structural features of a 1,2,4-oxadiazole core and a bromophenyl group, the compound is hypothesized to act as a small molecule inhibitor of a critical signaling pathway involved in cancer cell proliferation and survival. It is plausible that it targets a specific protein kinase, leading to the induction of apoptosis (programmed cell death). Some bromophenyl-containing compounds have also been shown to induce reactive oxygen species (ROS) generation, which can contribute to their anticancer effects.[1][2]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the possible reasons?

Reduced sensitivity, or acquired resistance, is a common phenomenon in cancer therapy.[3] The most common reasons for developing resistance to small molecule inhibitors include:

  • Target Alteration: Mutations in the target protein that prevent the drug from binding effectively.[4][5]

  • Target Overexpression: Increased production of the target protein, requiring higher concentrations of the drug to achieve the same level of inhibition.[3]

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug.[3]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively remove the drug from the cell.

  • Altered Drug Metabolism: Changes in the metabolic pathways that inactivate the drug.

Q3: How can I determine if my resistant cells have a mutation in the drug target?

To identify potential mutations in the target protein, you can perform sequencing of the gene encoding the target protein in both your sensitive (parental) and resistant cell lines. Any non-synonymous mutations found exclusively in the resistant cells would be candidates for causing resistance.

Q4: What are some initial steps to investigate the mechanism of resistance in my cell line?

A good starting point is to compare the sensitive and resistant cell lines in a series of experiments. This can include:

  • Dose-response curves: To quantify the shift in the IC50 value.

  • Western blotting: To check for changes in the expression levels of the target protein and downstream signaling molecules.

  • qPCR: To analyze the mRNA levels of the target gene and drug efflux pumps.

  • Apoptosis assays: To confirm that the resistant cells are no longer undergoing apoptosis in response to the drug.

Troubleshooting Guides

Issue 1: Increased IC50 value in long-term cultures
Possible Cause Troubleshooting Steps
Development of acquired resistance.1. Confirm the increased IC50 with a new dose-response experiment. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) comparing the parental and suspected resistant cell lines. 3. Investigate the potential resistance mechanisms as outlined in the FAQs.
Compound instability.1. Check the storage conditions and expiration date of your compound stock. 2. Prepare a fresh stock solution and repeat the experiment.
Cell line contamination or misidentification.1. Perform cell line authentication (e.g., STR profiling). 2. Check for mycoplasma contamination.
Issue 2: No change in target protein expression, but loss of downstream signaling inhibition
Possible Cause Troubleshooting Steps
Mutation in the target protein affecting drug binding.1. Sequence the coding region of the target gene in both sensitive and resistant cells. 2. If a mutation is found, perform in vitro kinase assays with the wild-type and mutant protein to confirm its effect on drug sensitivity.
Activation of a bypass signaling pathway.1. Use phospho-protein arrays or perform western blots for key nodes of known bypass pathways (e.g., PI3K/Akt, MAPK/ERK). 2. If a bypass pathway is activated, test the efficacy of combining this compound with an inhibitor of that pathway.

Data Presentation

Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineDescriptionIC50 (µM)Fold Resistance
CancerCell-ParentalSensitive0.5-
CancerCell-ResistantAcquired Resistance10.020

Table 2: Hypothetical Protein Expression Changes in Resistant Cells

ProteinChange in Resistant CellsImplication
Target KinaseNo changeResistance is not due to target overexpression.
Phospho-Target KinaseIncreased at baselinePotential for target-reactivating mutation.
P-glycoprotein (MDR1)UpregulatedPossible role of increased drug efflux.
Phospho-AktIncreasedActivation of a bypass survival pathway.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

cluster_0 Hypothesized Mechanism of Action Drug 5-(4-Bromophenyl)-3-methyl- 1,2,4-oxadiazole TargetKinase Target Kinase Drug->TargetKinase Inhibition Downstream Downstream Signaling TargetKinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: Hypothesized mechanism of action.

cluster_1 Troubleshooting Workflow for Resistance Start Reduced Drug Efficacy Observed Confirm Confirm IC50 Shift (MTT Assay) Start->Confirm CheckTarget Analyze Target Expression (Western Blot/qPCR) Confirm->CheckTarget ExpressionChange Target Expression Altered? CheckTarget->ExpressionChange SequenceTarget Sequence Target Gene ExpressionChange->SequenceTarget No Efflux Check Drug Efflux Pumps (qPCR/Western) ExpressionChange->Efflux Yes (Overexpression) MutationFound Mutation Found? SequenceTarget->MutationFound Bypass Investigate Bypass Pathways (Phospho-Array/Western) MutationFound->Bypass No MutationFound->Efflux Yes

Caption: Experimental workflow for investigating resistance.

cluster_2 Potential Resistance Mechanisms Resistance Acquired Resistance TargetMutation Target Gene Mutation Resistance->TargetMutation TargetAmp Target Gene Amplification Resistance->TargetAmp BypassActivation Bypass Pathway Activation Resistance->BypassActivation DrugEfflux Increased Drug Efflux Resistance->DrugEfflux

Caption: Logical relationships of resistance mechanisms.

References

Validation & Comparative

Validating the Kinase Inhibitory Activity of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxadiazoles as Kinase Inhibitors

The oxadiazole scaffold is a prominent feature in many biologically active molecules and is recognized for its diverse pharmacological properties, including anticancer activities.[1] Derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole have been investigated as inhibitors of several important protein kinases implicated in cancer and other diseases. These include Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Glycogen Synthase Kinase-3β (GSK-3β).[2][3][4] The bromophenyl moiety is also a common substituent in kinase inhibitors, often contributing to binding affinity.

Comparative Inhibitory Activity of Related Oxadiazole Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives against key protein kinases. This data provides a benchmark for the potential efficacy of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole.

Table 1: Inhibitory Activity of 1,2,4-Oxadiazole Derivatives against EGFR

Compound IDStructureEGFR IC50 (µM)Cell LineReference
7a 3,5-disubstituted-1,2,4-oxadiazole1.98 ± 0.69-[2]
7b 3,5-disubstituted-1,2,4-oxadiazole4.78 ± 1.23-[2]
7m 3,5-disubstituted-1,2,4-oxadiazole2.87 ± 1.12-[2]
48 1,2,4-oxadiazole derivative0.2-0.6 (antiproliferative)NSCLC cell lines[5]
Erlotinib (Control) Quinazoline derivative0.002 (cell-free)-[6][7]
Lapatinib (Control) Quinazoline derivative0.0102 (cell-free)-[8][9]

Table 2: Inhibitory Activity of 1,3,4-Oxadiazole Derivatives against PIM-1 Kinase

Compound IDStructurePIM-1 IC50 (nM)Reference
10f 2,5-disubstituted-1,3,4-oxadiazole17[3]
Staurosporine (Control) Indolocarbazole16.7[3]

Table 3: Inhibitory Activity of 1,2,4-Oxadiazole Derivatives against GSK-3β

Compound IDStructureGSK-3β IC50 (µM)Reference
20x N/APotent and selective[4]
G5 N/A14.81 ± 0.55[10]
G12 N/A15.25 ± 1.34[10]
36 N-(pyridin-2-yl)cyclopropanecarboxamide scaffold0.070[11]

Experimental Protocols

A generalized protocol for an in vitro kinase inhibition assay is provided below. Specific conditions such as enzyme and substrate concentrations, and incubation times, should be optimized for each kinase and inhibitor combination.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a test compound against a specific protein kinase by measuring ATP consumption.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Add the kinase/substrate solution to the wells containing the compound.

    • Allow the plate to incubate at room temperature for a short period (e.g., 15 minutes) to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially targeted by oxadiazole derivatives and a typical workflow for a kinase inhibition assay.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 5-(4-Bromophenyl)-3-methyl- 1,2,4-oxadiazole (Potential) Inhibitor->EGFR

Caption: EGFR signaling pathway, a potential target for inhibition.

Kinase_Inhibition_Workflow start Start prep_compound Prepare Serial Dilution of Test Compound start->prep_compound add_compound Add Compound to Assay Plate prep_compound->add_compound add_kinase Add Kinase and Substrate add_compound->add_kinase pre_incubate Pre-incubation add_kinase->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate at 30°C add_atp->incubate detect_adp Detect ADP (Luminescence) incubate->detect_adp analyze Data Analysis (IC50 Determination) detect_adp->analyze end End analyze->end

Caption: General workflow for a kinase inhibition assay.

Disclaimer: The information provided in this guide is for research purposes only. The inhibitory activities presented are for structurally related compounds and should not be directly extrapolated to this compound without direct experimental validation.

References

A Comparative Analysis of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole and Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. This guide provides a comparative overview of the novel compound 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole and its potential as an EGFR inhibitor, benchmarked against well-established FDA-approved inhibitors: Erlotinib, Gefitinib, and Afatinib. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data to inform further investigation.

While direct experimental data for this compound is not extensively available in the public domain, this guide leverages data from a closely related 1,2,4-oxadiazole derivative, compound 7a from a study by Unadkat et al. (2022), to provide a preliminary comparative perspective.[1] It is crucial to note that this is an illustrative comparison and direct testing of this compound is required for a definitive assessment.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected 1,2,4-oxadiazole derivative and the established EGFR inhibitors against wild-type EGFR (EGFRwt) and various cancer cell lines. Lower IC50 values indicate greater potency.

CompoundTarget/Cell LineIC50 (µM)Reference
1,2,4-Oxadiazole Derivative (7a) EGFRwt<10[1]
MCF78-13[1]
Erlotinib EGFR (cell-free)0.002[2]
HN5 (Head and Neck)0.02[2]
PC-9 (NSCLC)0.007[3]
H3255 (NSCLC)0.012[3]
Gefitinib EGFR (Tyr1173)0.037[4]
NR6wtEGFR0.026 - 0.057[4]
PC-9 (NSCLC)0.077[5]
H3255 (NSCLC)0.003[6]
Afatinib PC-9 (NSCLC)0.0008[3]
H3255 (NSCLC)0.0003[3]

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes. The 1,2,4-oxadiazole derivative (7a) shows promising activity against EGFRwt, although it appears less potent than the established inhibitors in this preliminary comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of EGFR inhibitors.

In Vitro EGFR Kinase Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

  • Reagent Preparation : Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Prepare serial dilutions in kinase assay buffer.

  • Assay Setup : In a 96-well plate, add the diluted test compounds. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction : Add a master mix containing recombinant human EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) to each well. Initiate the reaction by adding ATP.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection : Terminate the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™. Subsequently, add a kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Data Analysis : The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using a suitable curve-fitting model.[7][8]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding : Plate cancer cells (e.g., A549, PC-9, or MCF7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compound and the reference inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9][10]

Western Blotting for EGFR Signaling Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of EGFR and downstream signaling proteins.

  • Cell Lysis : Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) or other downstream targets (e.g., p-Akt, p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing : To normalize for protein loading, the membrane can be stripped of the initial antibodies and re-probed with an antibody against total EGFR and a loading control protein (e.g., β-actin or GAPDH).[11][12]

Visualizing Mechanisms and Workflows

To further elucidate the context of this comparative study, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Induces RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Inhibitor This compound Erlotinib, Gefitinib, Afatinib Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and the point of inhibition.

Experimental_Workflow start Start: Compound Synthesis and Characterization biochemical_assay In Vitro Kinase Assay (Determine IC50 vs. EGFRwt) start->biochemical_assay cell_viability Cell-Based Viability Assay (e.g., MTT on Cancer Cell Lines) biochemical_assay->cell_viability If potent pathway_analysis Western Blot Analysis (Modulation of EGFR Signaling) cell_viability->pathway_analysis If active in cells data_analysis Data Analysis and Comparison with Known Inhibitors pathway_analysis->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Caption: Experimental workflow for comparing EGFR inhibitors.

References

A Preclinical Comparative Guide: 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole vs. Imatinib in Chronic Myeloid Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the preclinical efficacy of the novel compound 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole against the established therapeutic, imatinib, in the context of Chronic Myeloid Leukemia (CML). While extensive data exists for imatinib, a first-line treatment for CML, this document outlines the necessary experimental models and data required for a comprehensive assessment of this new oxadiazole derivative.

I. Comparative Efficacy and Potency

A direct comparison of the cytotoxic and anti-proliferative effects of this compound and imatinib is essential to determine their relative potency in CML cell lines. The following table presents a hypothetical data summary for such a comparison.

Parameter This compound Imatinib
IC50 (K562 cell line) Hypothetical Data: 5 µM0.1-0.5 µM
IC50 (KU812 cell line) Hypothetical Data: 8 µM0.1-0.6 µM
Induction of Apoptosis (Annexin V+) Hypothetical Data: 45% at 10 µM60-70% at 1 µM
BCR-ABL Kinase Inhibition (IC50) Hypothetical Data: To be determined0.025-0.1 µM

II. Experimental Protocols

To generate the comparative data presented above, the following standard experimental protocols would be employed:

A. Cell Viability Assay (MTT Assay)
  • Cell Culture: Human CML cell lines (e.g., K562, KU812) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or imatinib for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Data Analysis: The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: CML cells are treated with the respective compounds at their IC50 concentrations for 24-48 hours.

  • Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

C. Kinase Inhibition Assay
  • Assay Principle: A cell-free in vitro kinase assay is used to measure the direct inhibitory effect of the compounds on the activity of the BCR-ABL kinase.

  • Procedure: Recombinant BCR-ABL kinase is incubated with a specific substrate and ATP in the presence of varying concentrations of the test compounds.

  • Detection: The phosphorylation of the substrate is quantified, typically using an ELISA-based method or radiometric assay.

  • Data Analysis: The IC50 value for kinase inhibition is determined.

III. Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms of action is crucial for drug development. Imatinib is a well-characterized tyrosine kinase inhibitor that specifically targets the ATP-binding site of the BCR-ABL oncoprotein, thereby inhibiting its downstream signaling pathways.[1][2] The mechanism of action for this compound in CML is yet to be elucidated. Based on studies of other oxadiazole derivatives, it may exert its anticancer effects through various mechanisms, including the inhibition of other kinases or transcription factors like c-MYC.[3]

A. Visualizing Signaling Pathways

The following diagrams illustrate the established signaling pathway for imatinib and a hypothetical pathway for this compound.

G cluster_imatinib Imatinib Mechanism of Action BCR_ABL BCR-ABL Oncoprotein ATP_Binding ATP Binding Site Imatinib Imatinib Imatinib->ATP_Binding Blocks Downstream Downstream Signaling (e.g., STAT5, Ras-MAPK) ATP_Binding->Downstream Inhibits Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibits Apoptosis Apoptosis Downstream->Apoptosis Promotes

Caption: Imatinib inhibits the BCR-ABL kinase, blocking downstream signaling and promoting apoptosis.

G cluster_oxadiazole Hypothetical Oxadiazole Mechanism Oxadiazole 5-(4-Bromophenyl)-3-methyl- 1,2,4-oxadiazole Target Potential Target (e.g., c-MYC) Oxadiazole->Target Inhibits Gene_Expression Target Gene Expression Target->Gene_Expression Regulates Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis

Caption: Hypothetical mechanism where the oxadiazole compound targets an alternative pathway, such as c-MYC.

B. Experimental Workflow

The diagram below outlines a typical workflow for the preclinical evaluation of a novel compound against an established drug.

G Start Compound Synthesis & Characterization Cell_Culture CML Cell Line Culture Start->Cell_Culture Kinase Kinase Inhibition Assay Start->Kinase Treatment Treatment with Compounds Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Apoptosis->Data_Analysis Kinase->Data_Analysis Conclusion Conclusion on Preclinical Efficacy Data_Analysis->Conclusion

Caption: A standard workflow for the in vitro comparison of anticancer compounds.

IV. Conclusion and Future Directions

This guide outlines a foundational framework for the preclinical comparison of this compound and imatinib in CML models. While imatinib remains a cornerstone of CML therapy, the investigation of novel compounds with potentially different mechanisms of action is crucial for overcoming drug resistance and improving patient outcomes. The proposed experiments would provide the necessary data to ascertain the potential of this oxadiazole derivative as a future therapeutic agent for Chronic Myeloid Leukemia. Further in vivo studies in animal models would be the subsequent logical step to validate these in vitro findings.

References

"head-to-head comparison of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole and gefitinib in EGFR-mutant cell lines"

Author: BenchChem Technical Support Team. Date: December 2025

A Proposed Framework for Comparative Analysis

Disclaimer: As of the latest literature review, direct experimental data comparing the efficacy of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole and gefitinib in EGFR-mutant cell lines is not available. This guide provides a comprehensive overview of gefitinib's established activity as a benchmark and outlines a proposed experimental framework for a future head-to-head comparison. The information on this compound is based on the general potential of the 1,2,4-oxadiazole scaffold in cancer therapy.

Introduction

Gefitinib is a well-established first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. The search for novel, more potent, or selective EGFR inhibitors is a continuous effort in drug discovery. The 1,2,4-oxadiazole scaffold has been identified as a promising heterocyclic core for the development of new anticancer agents, including those targeting EGFR. This guide aims to provide a comparative overview of gefitinib and a putative EGFR inhibitor, this compound, within the context of EGFR-mutant cancer cell lines.

Mechanism of Action: EGFR Signaling Pathway

Gefitinib functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR. This reversible inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. In EGFR-mutant cancers, the receptor is often constitutively active, making it particularly sensitive to inhibitors like gefitinib. The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Oxadiazole 5-(4-Bromophenyl)-3-methyl- 1,2,4-oxadiazole (Putative) Oxadiazole->EGFR

Caption: Simplified EGFR Signaling Pathway and Inhibitor Action.

Performance Data

Gefitinib

Gefitinib has been extensively studied in various EGFR-mutant cell lines. Its potency, typically measured as the half-maximal inhibitory concentration (IC50), varies depending on the specific EGFR mutation.

Cell LineEGFR MutationGefitinib IC50 (nM)Reference
HCC827Exon 19 Deletion13.06[1]
PC-9Exon 19 Deletion77.26[1]
H3255L858R3[1][2]
11-18L858R390[1][2]
H1650Exon 19 Deletion>4000 (Resistant)[1][2]
H1975L858R, T790M>4000 (Resistant)[1][2]
This compound

As previously stated, there is no published data on the activity of this compound in EGFR-mutant cell lines. Studies on other 1,2,4-oxadiazole derivatives have shown anti-proliferative activity in various cancer cell lines, suggesting the potential of this chemical scaffold. For a direct comparison, experimental evaluation is required.

Proposed Experimental Protocols

To conduct a head-to-head comparison, a series of in vitro assays would be necessary. The following protocols outline a standard workflow for such an evaluation.

Experimental Workflow

Experimental_Workflow start Start: Culture EGFR-Mutant Cell Lines (e.g., HCC827, PC-9) treatment Treat cells with serial dilutions of Gefitinib and 5-(4-Bromophenyl)- 3-methyl-1,2,4-oxadiazole start->treatment viability Cell Viability Assay (MTT/CTG) treatment->viability western Western Blot Analysis treatment->western apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ic50 Calculate IC50 Values viability->ic50 end End: Comparative Data Analysis ic50->end pathway_analysis Analyze phosphorylation of EGFR, AKT, and ERK western->pathway_analysis pathway_analysis->end cell_cycle Analyze cell cycle arrest apoptosis->cell_cycle cell_cycle->end

Caption: Proposed workflow for comparative analysis.
Cell Culture

EGFR-mutant human non-small cell lung cancer cell lines (e.g., HCC827, PC-9, H3255) would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of either gefitinib or this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compounds for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Inhibition
  • Treatment: Cells are treated with gefitinib or this compound at their respective IC50 concentrations for various time points (e.g., 0, 2, 6, 24 hours).

  • Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control, such as β-actin or GAPDH, is also used.

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While gefitinib provides a well-characterized benchmark for EGFR inhibition in mutant cell lines, the therapeutic landscape continually seeks innovation. The 1,2,4-oxadiazole scaffold represents a promising area of research for novel kinase inhibitors. The experimental framework detailed in this guide provides a robust methodology for a direct and quantitative comparison of this compound with gefitinib. Such a study would be invaluable in determining the potential of this and related compounds as next-generation EGFR inhibitors for the treatment of NSCLC and other EGFR-driven malignancies.

References

"evaluating the selectivity profile of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole against a panel of kinases"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of the novel compound 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole. While extensive screening data for this specific molecule is not yet publicly available, this document synthesizes known information about the 1,2,4-oxadiazole scaffold and presents a hypothetical, yet plausible, selectivity profile. This profile is compared against two well-characterized kinase inhibitors, the broad-spectrum inhibitor Staurosporine and the more selective inhibitor, Erlotinib, to provide a contextual performance evaluation. The methodologies for kinase profiling are detailed to support further research and experimental design.

Introduction to Kinase Inhibitor Selectivity

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[1] Their dysregulation is implicated in numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The selectivity of a kinase inhibitor—its ability to inhibit a specific kinase or a small subset of kinases—is a crucial factor in its development as a therapeutic agent. High selectivity can lead to a more targeted therapeutic effect and reduce off-target toxicities.[2][3] Kinase selectivity is typically assessed by screening a compound against a large panel of kinases and determining its inhibitory concentration (IC50) for each.[2][4][5]

The 1,2,4-oxadiazole moiety is a versatile scaffold that has been incorporated into a variety of biologically active compounds, including those with kinase inhibitory activity.[6][7] Studies on related compounds suggest that derivatives of this scaffold can exhibit potent and selective inhibition of kinases such as Epidermal Growth Factor Receptor (EGFR) and Glycogen Synthase Kinase 3 (GSK-3).[6]

Comparative Kinase Selectivity Profiles

The following table summarizes the inhibitory activity (IC50 values in nM) of this compound (hypothetical data), Staurosporine, and Erlotinib against a representative panel of kinases. The hypothetical data for the compound of interest is designed to reflect a plausible profile for a moderately selective inhibitor based on the activities of related oxadiazole structures.

Kinase TargetThis compound (Hypothetical IC50, nM)Staurosporine (IC50, nM)Erlotinib (IC50, nM)
Tyrosine Kinases
EGFR (Wild Type)8562
EGFR (T790M Mutant)>10,0005500
VEGFR21,20072,500
PDGFRβ2,5008>10,000
Abl>10,00020>10,000
Src8,50091,000
Serine/Threonine Kinases
PIM-145015>10,000
CDK2/cyclin A5,3003>10,000
GSK-3β98010>10,000
ROCK1>10,00012>10,000
AKT17,80050>10,000

Disclaimer: Data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

The determination of a kinase selectivity profile involves robust and validated biochemical assays.[1][2] The following is a representative protocol for an in vitro kinase inhibition assay.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

  • Reagent Preparation:

    • Prepare a reaction buffer containing the appropriate concentrations of Tris-HCl, MgCl2, and other necessary components.

    • Dilute the kinase enzyme to the desired concentration in the reaction buffer.

    • Prepare a solution of the specific peptide substrate and ATP. The ATP concentration is often set at or near the Km value for each kinase to ensure accurate potency assessment.[4]

    • Prepare serial dilutions of the test compound (e.g., this compound) and control compounds (Staurosporine, Erlotinib) in DMSO, followed by dilution in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Add the Kinase Detection Reagent, which converts the newly produced ADP into ATP, and then uses the new ATP to drive a luciferase reaction.

    • Measure the luminescence signal using a plate reader. The light output is proportional to the ADP concentration.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to DMSO (vehicle) controls.

    • IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic model using appropriate software.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilution Reaction Kinase Reaction Incubation Compound->Reaction Kinase Kinase Preparation Kinase->Reaction Substrate Substrate/ATP Mix Substrate->Reaction Detection Signal Detection (Luminescence) Reaction->Detection Analysis Calculate % Inhibition Detection->Analysis IC50 IC50 Curve Fitting Analysis->IC50 G GF Growth Factor Receptor EGFR GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Compound 5-(4-Bromophenyl)-3-methyl- 1,2,4-oxadiazole Compound->Receptor

References

"cross-validation of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole's anticancer effects in different tumor types"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer effects of various bromophenyl-oxadiazole derivatives, serving as a proxy for the evaluation of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole due to the limited availability of specific data on this particular compound. The data presented is based on in vitro studies of structurally related compounds from the 1,2,4-oxadiazole and 1,3,4-oxadiazole families, compared against established anticancer agents.

In Vitro Cytotoxicity of Bromophenyl-Oxadiazole Derivatives

The following table summarizes the cytotoxic activity of various bromophenyl-oxadiazole derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
1,2,4-Oxadiazole Derivatives
3-(4-Bromophenyl)-5-(substituted phenyl)-1,2,4-oxadiazole analogHCT-116 (Colon)Micromolar rangeNot specifiedNot specified
3,5-disubstituted-1,2,4-oxadiazole with 4-bromophenyl substituentMCF-7 (Breast)0.65Not specifiedNot specified
1,3,4-Oxadiazole Derivatives
2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivativeHepG2 (Liver)0.137 - 0.332 µg/mLErlotinib0.308 µg/mL
2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivativeMCF-7 (Breast)0.164 - 0.583 µg/mLErlotinib0.512 µg/mL
1-[2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone (AMK OX-8)A549 (Lung)25.04Not specifiedNot specified
1-[2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone (AMK OX-8)HeLa (Cervical)35.29Not specifiedNot specified
3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol (OX2)NCI-H460 (Lung)33.16Doxorubicin8.1
5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dioneHT-29 (Colon)0.78Not specifiedNot specified
5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dioneHepG2 (Liver)0.26Not specifiedNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10 µL of MTT reagent to each well.[2]

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[2]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[2]

Cell Cycle Analysis via Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4][5]

Procedure:

  • Cell Treatment: Treat cells with the test compound for a predetermined time.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.[6]

  • Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A.[6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.[4]

Apoptosis Assay using Annexin V Staining

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7][8]

Procedure:

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Harvesting: Collect the cells and wash them with cold PBS.[9]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[8]

  • Incubation: Incubate the cells in the dark at room temperature.[8]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.[10] Annexin V positive and PI negative cells are considered to be in early apoptosis.[9]

Visualizing Mechanisms and Workflows

The following diagrams illustrate a potential signaling pathway for apoptosis induction and a general experimental workflow for anticancer drug screening.

G cluster_0 Anticancer Compound (Bromophenyl-Oxadiazole) cluster_1 Cellular Response Compound Bromophenyl- Oxadiazole Derivative Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by a bromophenyl-oxadiazole derivative.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis CellCulture Cancer Cell Lines CompoundTreatment Compound Treatment CellCulture->CompoundTreatment MTT MTT Assay (Cytotoxicity) CompoundTreatment->MTT CellCycle Cell Cycle Analysis CompoundTreatment->CellCycle ApoptosisAssay Apoptosis Assay CompoundTreatment->ApoptosisAssay IC50 IC50 Determination MTT->IC50 Mechanism Mechanism Elucidation CellCycle->Mechanism ApoptosisAssay->Mechanism

Caption: General workflow for in vitro anticancer drug screening and mechanism elucidation.

References

"assessing the therapeutic window of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole compared to standard chemotherapy"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the therapeutic window of novel anticancer compounds, specifically focusing on 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole as a representative of the oxadiazole class, in relation to standard chemotherapeutic agents. The objective is to offer a comprehensive overview of the methodologies and data required for such a comparison, enabling researchers to effectively evaluate the potential of new chemical entities in oncology.

Introduction: The Critical Importance of the Therapeutic Window

The therapeutic window is a cornerstone concept in pharmacology, representing the range of drug dosages that can produce therapeutic effects without causing significant toxicity.[1] In oncology, where the goal is to eradicate malignant cells while preserving healthy tissues, a wide therapeutic window is a critical attribute of a successful chemotherapeutic agent. Standard chemotherapy drugs, while effective, are often limited by a narrow therapeutic window, leading to severe side effects that can impact patient quality of life and limit the achievable dose.[2]

The emergence of novel targeted therapies, such as those based on the oxadiazole scaffold, offers the potential for a wider therapeutic window.[3] 1,2,4- and 1,3,4-oxadiazole derivatives have demonstrated significant anti-cancer potential with diverse mechanisms of action, including the inhibition of key enzymes and growth factor receptors.[4][5] This guide uses this compound as a case study to outline the assessment of a novel compound's therapeutic window against established chemotherapies like Cisplatin, Doxorubicin, and Paclitaxel.

Comparative Analysis of Therapeutic Windows

A comprehensive assessment of the therapeutic window involves both in vitro and in vivo studies to determine a compound's efficacy and toxicity. The following tables summarize key parameters for this compound (hypothetical data based on related compounds) and standard chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
This compound MCF-7 (Breast)[Insert Experimental Data]-
A549 (Lung)[Insert Experimental Data]-
HepG2 (Liver)[Insert Experimental Data]-
Cisplatin MCF-7 (Breast)0.5 - 15[2]
A549 (Lung)7.5 - 11[6]
HeLa (Cervical)~1.0[7]
Doxorubicin MCF-7 (Breast)0.1 - 8.3[8][9]
A549 (Lung)~1.5[7]
HepG2 (Liver)~12.2[8]
Paclitaxel SK-BR-3 (Breast)0.002 - 0.008[10][11]
MDA-MB-231 (Breast)0.003 - 0.01[10][12]
NSCLC (Lung)0.027 - 9.4[13]

Table 2: In Vivo Efficacy and Toxicity Data (Therapeutic Index)

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity.

CompoundAnimal ModelEfficacy (ED50, mg/kg)Toxicity (LD50, mg/kg)Therapeutic Index (LD50/ED50)Reference
This compound Mouse Xenograft[Insert Exp. Data][Insert Exp. Data][Calculate from Data]-
Cisplatin MouseVariable~8-12Narrow[14][15]
Doxorubicin MouseVariable~15-20Narrow[16][17]
Paclitaxel MouseVariable~30-40Narrow[18][19]

Note: ED50 (Median Effective Dose) and LD50 (Median Lethal Dose) values for standard chemotherapies can vary significantly depending on the animal model, tumor type, and administration schedule.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or standard chemotherapy drugs for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vivo Efficacy and Toxicity Assessment: Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy and toxicity of anticancer compounds.

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 1x10^6 MCF-7 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound at various doses, standard chemotherapy). Administer treatment via a clinically relevant route (e.g., intraperitoneal, oral).

  • Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Toxicity Assessment: Monitor for signs of toxicity, such as weight loss, changes in behavior, and ruffled fur. At the end of the study, collect blood for hematology and serum chemistry analysis, and perform histopathological examination of major organs.

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition. Determine the maximum tolerated dose (MTD) and the therapeutic index.

Visualizing Pathways and Workflows

Potential Signaling Pathway Modulation

Many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates a simplified signaling pathway that could be a target for novel oxadiazole compounds.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Oxadiazole 5-(4-Bromophenyl)-3-methyl- 1,2,4-oxadiazole Oxadiazole->Akt Potential Inhibition Chemotherapy Standard Chemotherapy DNA_Damage DNA Damage Chemotherapy->DNA_Damage DNA_Damage->Apoptosis

Caption: Potential mechanism of action for a novel oxadiazole compound.

Experimental Workflow for Therapeutic Window Assessment

The following diagram outlines the logical flow of experiments for assessing the therapeutic window of a novel anticancer compound.

cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT) IC50 Determine IC50 on Cancer & Normal Cells Cytotoxicity->IC50 Selectivity Calculate Selectivity Index IC50->Selectivity Efficacy Efficacy Studies (Xenograft Model) Selectivity->Efficacy Proceed if promising TherapeuticIndex Calculate Therapeutic Index Efficacy->TherapeuticIndex Toxicity Toxicity Studies (MTD Determination) Toxicity->TherapeuticIndex

Caption: Workflow for determining the therapeutic window of a novel compound.

Conclusion

The assessment of the therapeutic window is a multi-faceted process that requires rigorous in vitro and in vivo experimentation. While standard chemotherapies remain a cornerstone of cancer treatment, their narrow therapeutic indices highlight the urgent need for safer and more effective drugs. Novel compounds, such as those from the oxadiazole class, hold the promise of improved selectivity and a wider therapeutic window. By following standardized protocols and presenting data in a clear, comparative format, researchers can effectively evaluate the potential of these new agents and accelerate their development into clinically viable cancer therapies.

References

"target engagement studies for 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole using CETSA or SPR"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two prominent biophysical techniques, the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR), for studying the target engagement of the small molecule 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole. Due to the limited publicly available target engagement data for this specific compound, this guide will present a hypothetical case study assuming Epidermal Growth Factor Receptor (EGFR) as a potential target, based on findings for similar 1,2,4-oxadiazole derivatives which have been identified as potential inhibitors of protein kinases like EGFR and c-Met.[1][2][3][4]

Introduction to Target Engagement Techniques

Confirming that a bioactive small molecule directly interacts with its intended protein target within a complex biological system is a critical step in drug discovery.[5] Both CETSA and SPR are powerful methods to assess this target engagement, each with unique advantages and applications.

Cellular Thermal Shift Assay (CETSA) is a method that allows for the detection of target engagement in a cellular environment, including in intact cells and tissues. The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[5] When a small molecule binds to its target protein, the protein's melting point often increases. By heating cell lysates or intact cells to various temperatures, denatured and aggregated proteins can be separated from the soluble fraction. The amount of soluble target protein remaining at each temperature can then be quantified, typically by Western blot or other protein detection methods, to generate a melting curve. A shift in this curve in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that provides real-time quantitative data on the binding kinetics and affinity between a ligand (the small molecule) and an analyte (the protein target), or vice versa.[6][7][8] In a typical SPR experiment for small molecule-protein interactions, the purified protein is immobilized on a sensor chip. The small molecule is then flowed over the surface at various concentrations. The binding events are detected as changes in the refractive index at the sensor surface, which are proportional to the change in mass. This allows for the determination of key kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Hypothetical Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1][2][3] Its dysregulation is implicated in various cancers, making it a key therapeutic target. Several studies have explored oxadiazole derivatives as potential EGFR inhibitors.[1][2][3][9] For the purpose of this guide, we will proceed with EGFR as the hypothetical protein target for this compound to illustrate the application of CETSA and SPR.

Data Presentation: A Comparative Summary

The following tables present hypothetical quantitative data that could be obtained from CETSA and SPR experiments to assess the engagement of this compound with EGFR.

Table 1: Hypothetical CETSA Data for EGFR Engagement

ParameterVehicle (DMSO)This compound (10 µM)Known EGFR Inhibitor (e.g., Gefitinib, 1 µM)
Tm (°C) 48.552.053.5
ΔTm (°C) -+3.5+5.0
EC50 (µM) -2.50.1

Tm: Melting temperature; ΔTm: Shift in melting temperature; EC50: Half-maximal effective concentration for thermal stabilization.

Table 2: Hypothetical SPR Data for EGFR Engagement

ParameterThis compoundKnown EGFR Inhibitor (e.g., Gefitinib)
Association Rate (ka) (M-1s-1) 1.5 x 1045.0 x 105
Dissociation Rate (kd) (s-1) 3.0 x 10-31.0 x 10-4
Affinity (KD) (nM) 2000.2

ka: Association rate constant; kd: Dissociation rate constant; KD: Equilibrium dissociation constant.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol describes a typical Western blot-based CETSA experiment to determine the engagement of this compound with endogenous EGFR in a cancer cell line overexpressing the receptor (e.g., A431).

Materials:

  • A431 cells

  • This compound

  • Known EGFR inhibitor (e.g., Gefitinib)

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibody against EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermocycler or heating blocks

Procedure:

  • Cell Culture and Treatment:

    • Culture A431 cells to 80-90% confluency.

    • Treat cells with this compound (e.g., at a final concentration of 10 µM), a known EGFR inhibitor, or DMSO for 1-2 hours at 37°C.

  • Heating Step:

    • Harvest cells and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes. Include an unheated control sample.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and probe with a primary antibody against EGFR.

    • Incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative amount of soluble EGFR as a function of temperature to generate melting curves.

    • Determine the Tm for each condition and calculate the ΔTm.

    • For isothermal dose-response experiments (heating at a single, optimized temperature with varying compound concentrations), calculate the EC50.

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines a typical SPR experiment to determine the binding kinetics of this compound to purified recombinant EGFR kinase domain.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant human EGFR kinase domain

  • This compound

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine)

Procedure:

  • Protein Immobilization:

    • Activate the carboxyl groups on the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified EGFR kinase domain (e.g., at 10-50 µg/mL in a low ionic strength buffer) over the activated surface to allow for covalent coupling via primary amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer. It is advisable to include a DMSO concentration in the running buffer that matches the compound dilutions to minimize solvent effects.

    • Inject the different concentrations of the compound over the immobilized EGFR surface, followed by a dissociation phase where only running buffer is flowed.

    • Include buffer-only injections (blanks) for double referencing.

  • Surface Regeneration:

    • After each compound injection cycle, inject the regeneration solution to remove any bound compound from the EGFR surface. The regeneration conditions should be optimized to ensure complete removal without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the reference flow cell data and the blank injection data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Sample Preparation cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with Compound/Vehicle cell_culture->treatment heating 3. Heat Aliquots at Varying Temperatures treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifuge to Pellet Aggregated Proteins lysis->centrifugation supernatant 6. Collect Supernatant (Soluble Proteins) centrifugation->supernatant western_blot 7. Western Blot for Target Protein supernatant->western_blot quantification 8. Quantify Band Intensity western_blot->quantification melting_curve 9. Plot Melting Curve (ΔTm) quantification->melting_curve

Figure 1: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.

SPR_Workflow cluster_immobilization Surface Preparation cluster_binding Binding Measurement cluster_regeneration Surface Regeneration cluster_analysis Data Analysis activation 1. Activate Sensor Surface immobilization 2. Immobilize Target Protein activation->immobilization deactivation 3. Deactivate Surface immobilization->deactivation association 4. Inject Compound (Association) deactivation->association dissociation 5. Inject Running Buffer (Dissociation) association->dissociation regeneration 6. Inject Regeneration Solution dissociation->regeneration sensorgram 7. Generate Sensorgram dissociation->sensorgram regeneration->association Next Cycle fitting 8. Fit Data to Binding Model sensorgram->fitting kinetics 9. Determine ka, kd, KD fitting->kinetics

Figure 2: Surface Plasmon Resonance (SPR) Experimental Workflow.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Compound 5-(4-Bromophenyl)-3-methyl- 1,2,4-oxadiazole Compound->EGFR Inhibits (Target Engagement) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Figure 3: Simplified EGFR Signaling Pathway and Point of Inhibition.

Comparison of CETSA and SPR

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilization of the target protein.Real-time detection of mass changes on a sensor surface due to binding.
Environment Cellular context (intact cells, lysates, tissues).[5]In vitro, using purified components.
Data Output Thermal shift (ΔTm), cellular potency (EC50).Binding kinetics (ka, kd), affinity (KD).[6][7][8]
Labeling Label-free for the compound and target protein.[5]Label-free.
Throughput Can be adapted for high-throughput screening (HTS).Varies by instrument, can be medium to high throughput.
Advantages - Confirms target engagement in a physiologically relevant environment.- Can be used for endogenous proteins.- No need for protein purification.- Provides detailed kinetic information (on- and off-rates).- High sensitivity.- Real-time monitoring of binding events.
Limitations - Does not provide kinetic data.- Some ligand binding events may not induce a thermal shift.- Requires a specific antibody for detection (in Western blot format).- Requires purified protein and compound.- Protein immobilization can affect its activity.- May not reflect the cellular environment.

Conclusion

Both CETSA and SPR are invaluable techniques for confirming and characterizing the interaction between a small molecule and its protein target. CETSA provides crucial evidence of target engagement within the complex milieu of the cell, offering a more direct link to the compound's biological activity. SPR, on the other hand, delivers a detailed kinetic and affinity profile of the interaction, which is essential for understanding the binding mechanism and for lead optimization.

For a comprehensive evaluation of this compound's engagement with a potential target like EGFR, a dual approach utilizing both CETSA and SPR would be highly beneficial. CETSA would validate the interaction in a cellular context, while SPR would provide the precise binding parameters. Together, these methods offer complementary data that can significantly advance the understanding of a compound's mechanism of action and guide further drug development efforts.

References

Confirming the On-Target Effects of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole Through Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pharmacological and genetic methods to validate the on-target effects of the novel compound 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole. Based on the common activities of oxadiazole derivatives in cancer research, this document outlines a validation strategy assuming the compound's putative target is β-tubulin , a key component of microtubules. The guide presents hypothetical yet plausible experimental data to illustrate the comparison between direct pharmacological inhibition and genetic knockdown of the target protein.

Introduction to this compound and its Putative Target

This compound is a small molecule belonging to the oxadiazole class of heterocyclic compounds. While the specific biological target of this compound is yet to be definitively established, numerous structurally related oxadiazole derivatives have been identified as potent inhibitors of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for essential cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[2] Their dynamic nature makes them a prime target for anticancer therapies.[3][4]

This guide hypothesizes that this compound functions as a tubulin polymerization inhibitor by binding to the colchicine-binding site on β-tubulin.[1][5] This interaction is proposed to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. To validate this hypothesis, we compare the effects of the compound with the phenotypic outcomes of genetically suppressing tubulin expression.

Comparative Analysis of On-Target Effects

The following table summarizes hypothetical quantitative data from key experiments designed to validate the on-target effects of this compound on tubulin. The data compares the pharmacological approach with a genetic approach (siRNA-mediated knockdown of β-tubulin).

Parameter Pharmacological Approach: this compound Genetic Approach: β-tubulin siRNA Control (Vehicle/Scrambled siRNA)
Target Engagement
In vitro Tubulin Polymerization (IC50)1.5 µMNot ApplicableNo inhibition
Cellular Phenotype
Cell Viability (IC50, MCF-7 cells)2.5 µM70% reduction in viability at 72hNo significant effect
Cell Cycle Arrest (% of cells in G2/M)65%60%15%
Apoptosis Induction (% of apoptotic cells)45%40%5%
Microtubule Dynamics
Microtubule Growth RateDecreased by 50%Decreased by 45%Normal
Microtubule Shortening RateIncreased by 30%Increased by 25%Normal
Catastrophe FrequencyIncreased by 60%Increased by 55%Normal
Rescue FrequencyDecreased by 40%Decreased by 35%Normal

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.[2]

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound stock solution in DMSO

  • Paclitaxel (positive control for polymerization enhancement)

  • Colchicine (positive control for polymerization inhibition)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer on ice.

  • Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

  • Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer. The final DMSO concentration should be below 1%.

  • In a pre-chilled 96-well plate, add the compound dilutions.

  • Initiate the polymerization reaction by adding the tubulin solution to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. Calculate the IC50 value by determining the concentration of the compound that inhibits the rate of polymerization by 50% compared to the vehicle control.

siRNA-Mediated Knockdown of β-tubulin

This protocol describes the transient knockdown of β-tubulin expression in a cancer cell line (e.g., MCF-7) to mimic the effect of pharmacological inhibition.[6][7]

Materials:

  • MCF-7 cells

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX transfection reagent

  • siRNA targeting β-tubulin (a pool of 3-4 target-specific siRNAs is recommended)

  • Scrambled non-targeting siRNA (negative control)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Reagents for Western blotting (lysis buffer, primary antibody against β-tubulin, secondary antibody)

  • Reagents for cell-based assays (e.g., MTT or CellTiter-Glo for viability, propidium iodide for cell cycle analysis)

Procedure:

  • Cell Seeding: The day before transfection, seed MCF-7 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute the required amount of β-tubulin siRNA or scrambled siRNA in Opti-MEM.

    • In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM.

    • Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.

  • Transfection: Add the transfection complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown:

    • After the incubation period, lyse a subset of the cells and perform Western blotting to confirm the reduction in β-tubulin protein levels compared to the scrambled siRNA control.

  • Phenotypic Analysis:

    • Use the remaining cells to perform downstream assays, such as cell viability assays, cell cycle analysis by flow cytometry, and apoptosis assays.

Visualizing the Mechanisms and Workflows

cluster_0 Pharmacological Approach Compound 5-(4-Bromophenyl)-3-methyl- 1,2,4-oxadiazole Target β-tubulin (Colchicine Site) Compound->Target Binds to Effect Inhibition of Tubulin Polymerization Target->Effect Leads to Outcome Disruption of Microtubule Dynamics Effect->Outcome Results in Phenotype Cell Cycle Arrest & Apoptosis Outcome->Phenotype

Caption: Proposed mechanism of action for this compound.

Start Start: Seed Cancer Cells Transfect Transfect with β-tubulin siRNA or Scrambled Control Start->Transfect Incubate Incubate for 48-72 hours Transfect->Incubate Split Harvest and Split Cells Incubate->Split Western Western Blot for β-tubulin Knockdown Validation Split->Western Viability Cell Viability Assay (e.g., MTT) Split->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Split->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Split->Apoptosis

Caption: Experimental workflow for genetic validation using siRNA.

Hypothesis Hypothesis: Compound inhibits β-tubulin Pharm_Approach Pharmacological Approach: Treat cells with compound Hypothesis->Pharm_Approach Gen_Approach Genetic Approach: Knockdown β-tubulin with siRNA Hypothesis->Gen_Approach Pharm_Phenotype Observe Phenotype A: - Decreased Viability - G2/M Arrest - Apoptosis Pharm_Approach->Pharm_Phenotype Gen_Phenotype Observe Phenotype B: - Decreased Viability - G2/M Arrest - Apoptosis Gen_Approach->Gen_Phenotype Comparison Compare Phenotypes Pharm_Phenotype->Comparison Gen_Phenotype->Comparison Conclusion Conclusion: Phenotype A ≈ Phenotype B => On-target effect confirmed Comparison->Conclusion

Caption: Logical framework for comparing pharmacological and genetic approaches.

References

A Comparative In Vivo Efficacy Analysis: 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole versus Lapatinib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the evaluation of novel chemical entities against established benchmarks is a critical endeavor for drug development professionals. This guide provides a comparative overview of the in vivo efficacy of the investigational compound 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole and the FDA-approved tyrosine kinase inhibitor, lapatinib. While extensive in vivo data for lapatinib is readily available, direct comparative studies for this compound are not present in the public domain. Therefore, this guide benchmarks the robust in vivo profile of lapatinib against the available preclinical data for a structurally related 1,3,4-oxadiazole derivative, providing a valuable, albeit indirect, comparative perspective for researchers and scientists.

I. Quantitative Efficacy Data

The following tables summarize the in vivo antitumor activity of lapatinib in various human tumor xenograft models and the available data for a representative bromophenyl-oxadiazole derivative.

Table 1: In Vivo Efficacy of Lapatinib in Human Breast Cancer Xenograft Models

Xenograft ModelTreatment GroupDosing ScheduleTumor Growth Inhibition (TGI)Complete Regression (CR) RateReference
BT474 (HER2+) Lapatinib100 mg/kg, p.o., bidSignificant tumor regression45% (5/11)[1]
Lapatinib + Trastuzumab100 mg/kg, p.o., bid + 10 mg/kg, i.p., qwkComplete tumor remission100% (13/13)[2]
MDA-MB-231 (Triple-Negative) Lapatinib100 mg/kg, p.o.No significant inhibition aloneNot Reported[3][4]
Lapatinib + Rapamycin100 mg/kg, p.o. + 20 mg/kg, i.p.60% TGI vs. vehicleNot Reported[3]
SUM149 (Basal-Like/EGFR+) Lapatinib100 mg/kg, p.o., bidNo significant inhibition aloneNot Reported[5]
Lapatinib + Radiotherapy100 mg/kg, p.o., bid + 2 Gy fractionsSignificant tumor growth delayNot Reported[5]
SKBR3-pool2 (Trastuzumab-resistant) LapatinibNot SpecifiedMarked tumor growth suppressionNot Reported[6][7]
BT474-HR20 (Trastuzumab-resistant) LapatinibNot SpecifiedSlight, non-significant inhibitionNot Reported[6][7]

Table 2: In Vivo Efficacy of a Representative Bromophenyl-Oxadiazole Derivative

Disclaimer: The following data is for 1-[2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone (AMK OX-8), a structurally related 1,3,4-oxadiazole, as no in vivo data for this compound is publicly available.

Xenograft ModelTreatment GroupDosing ScheduleTumor Volume ReductionTumor Weight ReductionReference
DLA-induced solid tumor (Murine) AMK OX-820 mg/kgSignificantSignificant[8]

II. Mechanism of Action and Signaling Pathways

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[9] By reversibly binding to the ATP-binding pocket of the intracellular kinase domains of EGFR and HER2, lapatinib inhibits receptor autophosphorylation and activation, thereby blocking downstream signaling pathways critical for tumor cell proliferation and survival, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[9][10]

The precise mechanism of action for This compound has not been extensively elucidated in the public domain. However, various derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole have been reported to exhibit anticancer activity through diverse mechanisms, including the inhibition of EGFR, tubulin polymerization, and telomerase, as well as the induction of apoptosis.[11][12][13] Some oxadiazole derivatives have been shown to inhibit EGFR, suggesting a potential overlap in mechanism with lapatinib.[13]

Lapatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K HER2 HER2 HER2->Ras HER2->PI3K Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Figure 1: Lapatinib's inhibition of EGFR/HER2 signaling pathways.

III. Experimental Protocols

A. In Vivo Xenograft Tumor Growth Inhibition Study

A standardized protocol for evaluating the in vivo efficacy of anticancer agents in a xenograft model is detailed below. This methodology is representative of the studies cited for lapatinib.

  • Cell Culture and Animal Models:

    • Human cancer cell lines (e.g., BT474, MDA-MB-231) are cultured under standard conditions.

    • Female athymic nude or SCID mice (4-6 weeks old) are used for tumor implantation.

  • Tumor Implantation:

    • A suspension of 5 x 106 to 1 x 107 cancer cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Tumor growth is monitored regularly (e.g., twice weekly) by measuring the length and width of the tumor with calipers.

    • Tumor volume is calculated using the formula: (Length x Width2) / 2.

  • Drug Formulation and Administration:

    • Lapatinib is typically formulated as a suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80.

    • The investigational compound (e.g., a bromophenyl-oxadiazole derivative) would be formulated based on its physicochemical properties.

    • Administration is performed via the appropriate route (e.g., oral gavage for lapatinib) at the specified dose and schedule once tumors reach a predetermined size (e.g., 100-200 mm3).

  • Efficacy Evaluation:

    • The primary endpoint is tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle-treated control group.

    • Secondary endpoints may include the rate of complete tumor regression, body weight changes (as a measure of toxicity), and survival analysis.

  • Pharmacodynamic Analysis:

    • At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or western blotting, to assess the modulation of target biomarkers (e.g., phosphorylation of EGFR, HER2, Akt, ERK).

Experimental_Workflow cluster_setup Study Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint_Analysis Endpoint Analysis (TGI, CR) Data_Collection->Endpoint_Analysis PD_Analysis Pharmacodynamic Analysis Endpoint_Analysis->PD_Analysis

Figure 2: General workflow for a comparative in vivo efficacy study.

IV. Comparative Discussion and Future Directions

The presented data unequivocally establishes lapatinib as a potent inhibitor of HER2-overexpressing and, in combination with other agents, EGFR-driven tumors in vivo. Its efficacy is well-documented across a range of preclinical models, providing a solid benchmark for the evaluation of novel anticancer compounds.

The in vivo efficacy of this compound remains to be determined. The limited data available for a structurally related 1,3,4-oxadiazole derivative suggests that this class of compounds can exhibit in vivo antitumor activity. However, direct extrapolation of these findings to the 1,2,4-oxadiazole isomer is not scientifically rigorous due to potential differences in pharmacokinetics, pharmacodynamics, and off-target effects.

For a conclusive comparison, head-to-head in vivo studies are imperative. Future research should focus on:

  • Determining the in vivo efficacy of this compound in relevant xenograft models, including those sensitive and resistant to lapatinib.

  • Elucidating the mechanism of action of this oxadiazole derivative, with a particular focus on its potential interaction with the EGFR/HER2 signaling pathways.

  • Conducting pharmacokinetic and toxicology studies to establish a comprehensive preclinical profile of the compound.

References

Safety Operating Guide

Proper Disposal of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole are critical for ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound responsibly. Adherence to these protocols is imperative to mitigate risks associated with this halogenated organic chemical.

Immediate Safety and Handling Precautions

Before commencing any procedure involving this compound, it is crucial to be aware of its potential hazards. The compound is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, all handling must occur in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3]

Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required and recommended PPE for handling this substance.

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Eye/Face ANSI-approved safety goggles with side shields.[4]Full-face shield worn over safety goggles.[4]
Hand Chemical-resistant gloves (inspect prior to use).[4]Double-gloving with appropriate material; consult glove compatibility charts.[4]
Body Laboratory coat, long pants, and closed-toe/heel shoes.[4]Flame-resistant lab coat; chemical-resistant apron.[4]
Respiratory Not typically required when using a fume hood.A respirator with appropriate cartridges may be necessary for emergencies or large-scale work.[4]

Always wash hands thoroughly after handling the compound, even after removing gloves.[5] Avoid creating dust and direct contact with skin and eyes.[1]

Storage Protocols

Proper storage is fundamental to maintaining a safe laboratory environment. Store this compound in a cool, dry, and well-ventilated area.[4][6] Keep the container tightly sealed to prevent leakage and exposure.[6] The storage location should be away from direct sunlight, heat, and incompatible substances such as strong oxidizing agents.[1]

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be treated as hazardous waste and handled by a licensed disposal company.[6] Do not dispose of this chemical down the drain.[3]

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure or surplus this compound in a clearly labeled, sealable, and compatible hazardous waste container.[5] Because this is a halogenated organic compound, it must be placed in a designated "Halogenated Organic Waste" container.[3]

  • Contaminated Materials: Any lab supplies such as filter paper, gloves, and silica gel that have come into contact with the compound must be collected in a separate, designated solid hazardous waste container.[4]

  • Aqueous Solutions: Any aqueous solutions containing this compound should be treated as hazardous waste and collected in a specific container for halogenated organic aqueous waste.[4]

2. Labeling and Storage of Waste:

  • Attach a completed "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first item of waste is added.

  • Store the waste containers in a designated, secure area away from incompatible materials.[5] Ensure the containers are kept closed and upright to prevent spills.[6]

3. Arranging for Disposal:

  • Once the waste container is full or no longer in use, complete a chemical collection request form as per your institution's waste management protocols.[5]

  • Arrange for pick-up and disposal through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[3][6]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.[7]

  • For small solid spills, carefully sweep up the material, avoiding dust creation, and place it into a suitable container for disposal.[1]

  • For liquid spills, use an inert absorbent material to soak up the substance and then place it in a closed container for disposal as hazardous waste.[5][6]

  • Ensure the spill area is decontaminated after cleanup.[4]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_waste_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_final_disposal Final Disposal PPE Don Appropriate PPE WorkArea Work in Fume Hood UnusedCompound Unused/Surplus Compound HalogenatedSolid Labelled 'Halogenated Organic Solid Waste' Container UnusedCompound->HalogenatedSolid ContaminatedSolid Contaminated Solids (Gloves, Paper, etc.) ContaminatedSolid->HalogenatedSolid ContaminatedLiquid Contaminated Liquids (Aqueous Solutions) HalogenatedLiquid Labelled 'Halogenated Organic Liquid Waste' Container ContaminatedLiquid->HalogenatedLiquid StoreWaste Store Waste in Designated Area HalogenatedSolid->StoreWaste HalogenatedLiquid->StoreWaste ArrangePickup Arrange for Professional Disposal (EHS Office) StoreWaste->ArrangePickup Disposal Licensed Disposal Company ArrangePickup->Disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole. The following procedures are based on available safety data for structurally similar compounds and are designed to ensure the safe management of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE for standard laboratory operations.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields or chemical splash goggles, laboratory coat, nitrile gloves, and closed-toe shoes.For handling small quantities in a well-ventilated area or a chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving with nitrile gloves.When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.
Emergency Situations (e.g., Spills) Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves.For responding to spills or uncontrolled releases of the compound.

Handling and Operational Plan

Safe handling of this compound requires adherence to the following step-by-step procedures to minimize exposure and ensure a controlled laboratory environment. All operations should be conducted within a certified chemical fume hood.

Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary equipment and reagents.

  • Don the appropriate PPE as specified in the table above.

Handling:

  • Weighing: Carefully weigh the solid compound on a tared weigh boat inside the chemical fume hood to avoid generating dust.

  • Dissolving: Add the solvent to the vessel containing the compound slowly to avoid splashing. If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Transferring: Use a clean pipette or spatula to transfer the solution or solid. Avoid direct contact with the chemical.

Reaction:

  • Set up all reaction apparatus within the fume hood.

  • Continuously monitor the reaction for any signs of unexpected changes.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container in accordance with institutional and local regulations.

Experimental Workflow

The following diagram illustrates the safe handling workflow for this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_procedure Procedure cluster_disposal Waste Disposal A Verify Fume Hood Operation B Gather Materials A->B C Don Appropriate PPE B->C D Weigh Compound C->D Begin Handling E Dissolve/Prepare Solution D->E F Transfer to Reaction Vessel E->F G Conduct Experiment F->G Start Experiment H Work-up/Purification G->H I Collect Solid Waste H->I Post-Experiment Cleanup J Collect Liquid Waste I->J K Dispose of Emptied Containers J->K

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.